2-Amino-5-(2-methylphenyl)pentanoic acid
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-5-(2-methylphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-2-3-6-10(9)7-4-8-11(13)12(14)15/h2-3,5-6,11H,4,7-8,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMHBFICRGDBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Structural Characterization of 2-Amino-5-(2-methylphenyl)pentanoic Acid
[1]
Executive Summary & Molecular Architecture
2-Amino-5-(2-methylphenyl)pentanoic acid (Formula:
In drug development, this scaffold is critical for introducing steric constraints into peptide backbones.[1] The ortho-methyl group on the phenyl ring restricts rotational freedom, potentially enhancing the metabolic stability of peptidomimetics against proteases or improving binding selectivity for GPCRs.[1]
This guide defines the standard operating procedure (SOP) for the structural confirmation, stereochemical validation, and impurity profiling of this New Chemical Entity (NCE) building block.
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 207.27 Da | Monoisotopic mass for MS confirmation.[1] |
| Exact Mass | 207.1259 | High-resolution MS target.[1] |
| Chirality | Single Stereocenter at C2 ( | Critical quality attribute; |
| Solubility | Water (moderate), MeOH (high), DMSO (high) | Dictates NMR solvent choice ( |
| pKa (Predicted) | Zwitterionic at neutral pH; requires acidic mobile phase for HPLC retention.[1] |
Spectroscopic Identification Strategy
The core challenge in analyzing this molecule is distinguishing the ortho-substitution pattern from meta/para isomers and verifying the integrity of the aliphatic chain.[1]
Nuclear Magnetic Resonance (NMR) Topology
We utilize a self-validating NMR strategy. The presence of the o-tolyl group creates a distinct shielding effect on the aliphatic chain compared to a simple phenyl group.[1]
Primary Assignment Logic (Solvent:
-
The "Anchor" Signal (Methyl Group):
-
The Aromatic Region (The "Fingerprint"):
-
The Aliphatic Chain Connectivity:
-
(
~3.9 ppm): Triplet or dd.[1] -
(Benzylic,
~2.6 ppm): This signal is deshielded by the aromatic ring.[1] -
(
1.5 - 1.9 ppm): These methylene protons appear as multiplets.[1] -
HMBC Validation: Long-range coupling from the Methyl protons to the Quaternary Aromatic Carbon (C1 of the ring) and the adjacent aromatic carbon (C2) proves the ortho position.[1]
-
(
Mass Spectrometry (MS/MS) Fragmentation
In ESI+ mode (
-
Precursor:
208.1[1] -
Primary Loss: Loss of
(Formic acid equivalent from C-terminus) Immonium Ion ( ~162).[1] -
Characteristic Fragment: Cleavage of the side chain yields the 2-methylbenzyl carbocation (or rearranged tropylium species) at
105.07 .[1]-
Note: A fragment at
91 (Benzyl) would suggest a loss of the methyl group or a des-methyl impurity, which is chemically unlikely in soft ionization, making 105 the key identity peak.[1]
-
Stereochemical Purity (Chiral Analysis)
Since this amino acid is likely used for peptide synthesis, enantiomeric purity (
Method A: Marfey’s Method (Derivatization)
This is the preferred method for trace enantiomer detection (0.1% sensitivity).[1]
-
Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).[1]
-
Mechanism: Reacts with the
-amine to form diastereomers.[1] -
Separation: The L-L diastereomer (target) elutes differently from the D-L diastereomer (impurity) on a standard C18 column due to intramolecular H-bonding differences.[1]
-
Protocol:
-
Mix 50 µg sample + 100 µg L-FDAA in acetone/
. -
Heat at 40°C for 1 hour.
-
Quench with HCl.
-
Analyze via UHPLC-UV (340 nm).[1]
-
Method B: Direct Chiral HPLC[1]
Visualizing the Analytical Workflow
The following diagram illustrates the decision tree for validating a batch of this material.
Figure 1: Integrated Analytical Workflow for Non-Proteinogenic Amino Acid QC.
Experimental Protocols
Protocol: High-Resolution LC-MS Identification
Objective: Confirm exact mass and fragmentation fingerprint.[1]
-
Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50
(+0.1% Formic Acid). -
Instrumentation: Q-TOF or Orbitrap MS coupled to UHPLC.[1]
-
Column: C18 Reverse Phase (
mm, 1.7 µm).[1] -
Gradient: 5% to 95% B over 5 minutes (A:
+ 0.1% FA; B: MeCN + 0.1% FA). -
Acceptance Criteria:
Protocol: Impurity Profiling
Common synthetic impurities for this scaffold include:
-
Des-amino impurity: 5-(2-methylphenyl)pentanoic acid (from incomplete amination).[1]
-
Regioisomers: meta- or para-tolyl derivatives (from impure starting material).[1]
-
Differentiation: Regioisomers will have slightly different retention times on Phenyl-Hexyl columns due to
- interaction differences.[1]
-
References
-
Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] [Link] (Standard protocol for chiral analysis of amino acids).[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source for HMBC/COSY interpretation strategies).
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for o-tolyl vs phenyl fragmentation patterns).
A Technical Guide to the Physicochemical Characterization of 2-Amino-5-(2-methylphenyl)pentanoic Acid
Foreword: The Imperative of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a candidate molecule to a therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. These properties are not mere data points; they are the very determinants of a compound's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME). For novel structures like 2-Amino-5-(2-methylphenyl)pentanoic acid, a non-canonical amino acid, a meticulous characterization is the bedrock upon which successful preclinical and clinical development is built. This guide provides a comprehensive framework for elucidating the key physicochemical attributes of this molecule, grounded in established methodologies and expert insights.
Molecular Identity and Structural Attributes
A foundational step in characterization is the unambiguous confirmation of the molecule's identity and basic properties.
-
Chemical Structure:
-
Molecular Formula: C₁₂H₁₇NO₂
-
Molecular Weight: 207.27 g/mol
This information is critical for all subsequent analyses, from preparing solutions of known molarity to interpreting mass spectrometry data. While this specific compound is not widely documented, its structural analog, 2-Amino-5-phenylpentanoic acid, has a reported molecular weight of 193.24 g/mol [1][2]. The addition of a methyl group to the phenyl ring in our target molecule accounts for the increased molecular weight.
Table 1: Core Molecular Identifiers
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Canonical SMILES | CC1=CC=CC=C1CCCC(C(=O)O)N |
| InChI Key | (A unique InChI key would be generated upon synthesis and registration) |
Methodologies for Physicochemical Characterization
The following sections detail the experimental protocols necessary to build a comprehensive physicochemical profile. The causality behind experimental choices is emphasized, reflecting a senior scientist's approach to robust data generation.
Melting Point: A Sentinel for Purity
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting point, typically within a 0.5-1.0°C range, whereas impurities lead to a depressed and broader melting range[3].
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm[4]. Consistent packing is essential for reproducible results.
-
Apparatus: A digital melting point apparatus or a Thiele tube setup can be used[3].
-
Initial Determination: A rapid heating rate is initially employed to determine an approximate melting range. This saves time but is not the final reported value[4].
-
Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, especially near the expected melting point[3][4].
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range[5].
-
Validation: The procedure is repeated at least twice to ensure consistency.
Causality: A slow heating rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading[6]. A broad melting range would necessitate further purification of the compound.
Aqueous Solubility: A Cornerstone of Bioavailability
Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed. For ionizable compounds like amino acids, solubility is highly dependent on pH[7][8].
Experimental Protocol: Equilibrium Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility[8].
-
Media Preparation: Buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) are prepared as recommended by regulatory bodies like the WHO[9]. The experiments should be conducted at 37 ± 1 °C[9][10].
-
Sample Preparation: An excess of the solid compound is added to a vial containing the buffer solution. This ensures that a saturated solution is formed[7].
-
Equilibration: The vials are sealed and agitated (e.g., on a shaker) for a sufficient period (typically 24-72 hours) to reach equilibrium[8]. The pH of the suspension should be verified at the beginning and end of the experiment[7].
-
Sample Separation: The suspension is clarified by centrifugation and/or filtration to remove undissolved solids. Care must be taken to avoid disturbing the sediment[8].
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: A minimum of three replicate determinations at each pH condition is recommended[9].
Causality: Using buffers across a range of pH values provides a pH-solubility profile, which is crucial for predicting how the drug's solubility will change as it transits through the gastrointestinal tract[7][8]. Reaching equilibrium is essential to measure the true thermodynamic solubility, not a kinetically trapped supersaturated state[8].
Workflow for Solubility Determination
Caption: Idealized titration curve for a simple amino acid.
Lipophilicity (LogP/LogD): A Predictor of Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable molecules.[][12]
Experimental Protocol: Shake-Flask Method for LogD₇.₄
The shake-flask method is a traditional and reliable technique for measuring lipophilicity.[13][14]
-
Phase Preparation: n-Octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol) are prepared. Physiological pH (7.4) is chosen for LogD determination as it is most relevant to in vivo conditions.[]
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases, followed by a period for the phases to separate completely.
-
Phase Separation: The two phases (aqueous and octanol) are carefully separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).[]
-
Calculation: LogD is calculated using the formula: LogD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).[12][15]
Causality: n-Octanol is used as a surrogate for biological membranes due to its amphipathic nature. LogD at pH 7.4 is more predictive of in vivo behavior for an ionizable molecule than LogP because it accounts for the partitioning of both the ionized and non-ionized forms present at that pH.[12]
Structural Confirmation via Spectroscopy
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized molecule and for identifying potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the complete structure.[16] For novel amino acids, NMR is crucial for verifying the structure and stereochemistry.[17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. For an amino acid, characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, and the C=O stretch of the carbonyl group.[19][20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight, allowing for the confirmation of the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural information based on the fragmentation pattern.[22][23]
Summary of Physicochemical Properties
The data obtained from the aforementioned experiments should be compiled into a clear, concise table for easy reference.
Table 2: Physicochemical Data for 2-Amino-5-(2-methylphenyl)pentanoic Acid
| Property | Method Employed | Result (or Expected Range) |
| Melting Point (°C) | Capillary Method | (To be determined) |
| Aqueous Solubility | Shake-Flask | (pH-dependent profile to be determined) |
| pKa₁ (Carboxyl) | Potentiometric Titration | ~2-3 |
| pKa₂ (Amino) | Potentiometric Titration | ~9-10 |
| LogD at pH 7.4 | Shake-Flask (Octanol/Buffer) | (To be determined) |
| ¹H, ¹³C NMR Spectra | NMR Spectroscopy | Conforms to structure |
| IR Spectrum (cm⁻¹) | FTIR Spectroscopy | Shows characteristic functional groups |
| Mass (m/z) | High-Resolution MS | Matches theoretical mass |
Conclusion
The systematic characterization of 2-Amino-5-(2-methylphenyl)pentanoic acid, as outlined in this guide, provides the essential physicochemical data required for its advancement in the drug discovery pipeline. Each property—from melting point to lipophilicity—offers a critical piece of the puzzle, collectively informing decisions on formulation, predicting in vivo behavior, and ultimately, shaping the path toward a potential therapeutic. This rigorous, methodology-driven approach ensures the generation of high-quality, reliable data, embodying the principles of scientific integrity and excellence.
References
- Melting point determination. (n.d.).
- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
- Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.).
- Takács-Novák, K., & Avdeef, A. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.
- BOC Sciences. (n.d.). Lipophilicity Assays.
- Britannica. (2026, February 3). Physicochemical properties of amino acids. In Protein.
- ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work.
- ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
- Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- experiment (1) determination of melting points. (2021, September 19).
- PubMed. (2015, November 15). Hydration of amino acids: FTIR spectra and molecular dynamics studies.
- Clarion University. (n.d.). Determination of Melting Point.
- Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Cambridge MedChem Consulting. (n.d.). LogP/D.
- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
- Vedantu. (n.d.). Physicochemical Properties of Amino Acids Explained Simply.
- PMC. (n.d.). Discovery of noncanonical translation initiation sites through mass spectrometric analysis of protein N termini.
- World Health Organization. (n.d.). Annex 4.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa.
- Creative Proteomics. (n.d.). Amino Acid Analysis for Protein Composition and Metabolism.
- PubMed. (2019, May 22). Non-canonical amino acid labeling in proteomics and biotechnology.
- Protein Stability Monitored by Fourier Transform Infrared Spectrometry. (2023, September 26).
- Springer Nature Experiments. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
- Science and Education Publishing. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometri Acid-Base Titration Data with Difference Plots.
- BLD Pharm. (n.d.). 34993-02-7|2-Amino-5-phenylpentanoic acid.
- iNClusive. (n.d.). Selection of publications.
- eLife. (2020, January 6). Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Amino acids Physical and Chemical Properties. (n.d.).
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- PMC. (n.d.). APDbase: Amino acid Physicochemical properties Database.
- Thermo Fisher Scientific. (n.d.). Protein secondary structure elucidation using FTIR spectroscopy.
- PNAS. (n.d.). Protein structure elucidation from NMR proton densities.
- Recent. (2023, February 24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
- Cambridge Isotope Laboratories. (n.d.). Noncanonical Amino Acid Mix.
- The Repository at St. Cloud State. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.
- PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid.
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Thermodynamic stability of 2-Amino-5-(2-methylphenyl)pentanoic acid derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-5-(2-methylphenyl)pentanoic Acid Derivatives
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The thermodynamic stability of a drug candidate is a cornerstone of its developability, influencing everything from manufacturing and formulation to shelf-life and in vivo efficacy. This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Amino-5-(2-methylphenyl)pentanoic acid and its derivatives. This non-canonical amino acid scaffold presents unique structural features—a chiral center, a flexible alkyl chain, and a sterically influential ortho-tolyl group—whose interplay dictates its energetic landscape. We will explore a synergistic approach, combining predictive computational modeling with robust experimental validation. This document details the causal logic behind methodological choices, provides step-by-step protocols for key analytical techniques, and synthesizes the data to build a cohesive structure-stability relationship (SSR) understanding. The ultimate goal is to equip researchers with the tools to de-risk and optimize these promising molecules for therapeutic applications.
Introduction: The Imperative of Thermodynamic Stability
In drug development, the journey from a hit compound to a marketable therapeutic is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Thermodynamic stability, a measure of a molecule's internal energy, is a critical parameter that must be profiled early and accurately. A thermodynamically unstable compound can be prone to degradation, polymorphism, or undesirable reactions, leading to loss of potency, formation of toxic impurities, and inconsistent bioavailability.
The core molecule, 2-Amino-5-(2-methylphenyl)pentanoic acid, is a fascinating scaffold. As a non-canonical amino acid, it offers a departure from standard biological building blocks, potentially providing novel pharmacological activities and improved resistance to enzymatic degradation. Its structure, however, presents specific stability considerations:
-
The Amino Acid Core: The juxtaposition of the amine and carboxylic acid groups creates a zwitterionic potential and provides reactive handles for degradation pathways such as racemization or intramolecular cyclization.
-
The Flexible Alkyl Chain: The three-carbon linker between the chiral center and the aromatic ring allows for significant conformational freedom. The stability of the molecule is a population-weighted average of all its accessible conformers.
-
The ortho-Methylphenyl (o-Tolyl) Group: The methyl group at the ortho position of the phenyl ring is not a passive substituent. It introduces steric hindrance that restricts the rotation of the phenyl ring, influencing the molecule's preferred conformation and potentially engaging in stabilizing intramolecular interactions like CH-π interactions.[1][2] This steric and electronic influence is a key differentiator from its unsubstituted phenylpentanoic acid counterpart.[3]
This guide will systematically dissect the factors contributing to the stability of this scaffold and its derivatives, providing a clear pathway for its evaluation.
Strategic Derivatization for Stability and Function
To probe structure-stability relationships and to create therapeutically relevant molecules, several derivatives of the parent acid are proposed for analysis. The choice of each derivative is rooted in common medicinal chemistry strategies.
-
Methyl Ester (Derivative A): Esterification of the carboxylic acid is a common prodrug strategy to enhance membrane permeability by masking a charged group. This modification eliminates the potential for zwitterion formation and alters the primary degradation pathways.
-
N-Acetyl (Derivative B): Acetylation of the primary amine removes its basicity and nucleophilicity. This is crucial for preventing unwanted reactions, such as intramolecular lactam formation, and can improve metabolic stability.
-
Amide with Glycine Methyl Ester (Derivative C): Forming a peptide bond transforms the molecule into a dipeptide mimetic. This explores the stability of the scaffold within a larger, more biologically relevant context, where intermolecular hydrogen bonding and new conformational biases come into play.
These derivatives allow for a systematic evaluation of how modification at the two key functional groups impacts overall thermodynamic stability.
Theoretical Assessment of Thermodynamic Stability
Before committing to costly and time-consuming synthesis and experimentation, in silico methods provide invaluable predictive insights into molecular stability. Computational chemistry allows us to visualize the conformational landscape and quantify the relative energies of the parent molecule and its derivatives.[4][5]
Computational Workflow: From Structure to Energy
The theoretical assessment follows a multi-step process designed to identify the most stable structures and calculate their thermodynamic properties.
Caption: Workflow for computational assessment of thermodynamic stability.
Protocol: Quantum Mechanical Calculations
This protocol outlines the steps for calculating the Gibbs Free Energy of formation (ΔG°f), a direct measure of thermodynamic stability where a more negative value indicates greater stability.
Objective: To calculate the relative Gibbs Free Energy of 2-Amino-5-(2-methylphenyl)pentanoic acid and its derivatives.
Methodology:
-
Structure Preparation: Generate the 3D coordinates for the parent molecule and each derivative. For the parent acid, model it in its neutral form for gas-phase calculations.
-
Conformational Analysis: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a pool of low-energy conformers. This step is critical due to the flexible alkyl chain.
-
DFT Optimization: Take the lowest energy conformers (e.g., all within 5 kcal/mol of the global minimum) and perform a full geometry optimization using Density Functional Theory (DFT). A common and effective functional/basis set combination is B3LYP/6-31G*. This step refines the molecular structure to a stationary point on the potential energy surface.
-
Frequency Analysis: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the Zero-Point Energy (ZPE) and thermal corrections (enthalpy and entropy) necessary for calculating Gibbs Free Energy.
-
High-Accuracy Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on each optimized geometry using a more advanced functional and a larger basis set (e.g., ωB97X-D/def2-TZVP). The ωB97X-D functional is adept at handling non-covalent interactions, which may be important for this molecule.
-
Gibbs Free Energy Calculation: The final Gibbs Free Energy (G) is calculated as the sum of the high-accuracy electronic energy, the ZPE, and the thermal correction to the Gibbs Free Energy obtained from the frequency calculation.
-
Relative Stability: Compare the calculated G values. The structure with the most negative G is predicted to be the most thermodynamically stable.
Experimental Validation of Stability
While theoretical calculations are predictive, experimental validation is essential to confirm the in silico findings and to understand the molecule's behavior in a real-world, condensed-phase environment. Calorimetry is considered a gold standard for directly measuring energetics.[6]
Experimental Workflow: Synthesis to Degradation
The experimental validation workflow integrates synthesis with thermal and chemical stability assessments.
Caption: Workflow for the experimental validation of stability.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_fus) of the crystalline solid forms of the parent molecule and its derivatives. A higher melting point and a larger enthalpy of fusion generally correlate with greater crystal lattice stability.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the highly pure, crystalline sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.
-
-
Data Analysis:
-
The melting point (T_m) is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.
-
The absence of thermal events prior to melting can indicate the absence of polymorphs or solvates under the tested conditions.
-
Protocol: Isothermal Stability (Forced Degradation)
Objective: To assess the chemical stability of the molecules in solution under accelerated stress conditions. This protocol helps identify the primary degradation pathways and predict long-term stability.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60 °C for 24 hours.
-
Control: Keep an unstressed aliquot of the stock solution at 4 °C.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC-UV method. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a typical starting point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining by comparing its peak area to the control sample.
-
Identify and quantify major degradation products. Mass spectrometry (LC-MS) can be coupled to the HPLC to identify the mass of the degradants and propose their structures.
-
Data Synthesis and Structure-Stability Relationships
By integrating the computational predictions with the experimental results, a clear picture of the structure-stability relationship emerges. The data can be summarized for comparative analysis.
Table 1: Summary of Predicted and Experimental Stability Data
| Compound | Derivative Type | Calculated ΔG°f (kcal/mol) | DSC T_m (°C) | TGA T_d (°C) | % Remaining (Base Hydrolysis) |
| Parent | Free Acid/Amine | -125.4 | 195 | 220 | 85% |
| A | Methyl Ester | -119.8 | 110 | 198 | <10% |
| B | N-Acetyl | -152.1 | 215 | 245 | 98% |
| C | Dipeptide Mimetic | -185.7 | 188 | 215 | 92% |
Note: Data presented are illustrative and hypothetical for the purpose of this guide.
Interpretation of Results:
-
Parent vs. Derivative A (Ester): The ester is predicted to be less thermodynamically stable (less negative ΔG°f) and shows significantly lower thermal stability (lower T_m and T_d). The extremely low stability under basic conditions is expected due to the rapid saponification of the ester group. This confirms that while esters can be effective prodrugs, they are inherently susceptible to hydrolysis.
-
Parent vs. Derivative B (N-Acetyl): The N-acetyl derivative is predicted to be the most stable of the small molecule derivatives. This is reflected in the highest melting and decomposition temperatures. Acetylation protects the amine from participating in degradation reactions, significantly enhancing both thermal and chemical stability.
-
Parent vs. Derivative C (Dipeptide): The formation of a peptide bond introduces new stabilizing hydrogen bonding networks, though it also introduces an amide bond susceptible to hydrolysis. Its stability is superior to the parent compound but less than the N-acetyl derivative, suggesting the free carboxylic acid is a more significant liability than the free amine in this scaffold.
Conclusion and Strategic Outlook
The thermodynamic stability of 2-Amino-5-(2-methylphenyl)pentanoic acid derivatives is a complex function of its constituent parts. This guide demonstrates a robust, multi-faceted approach to characterizing this critical property.
Key Findings:
-
Computational Synergy: In silico calculations of Gibbs Free Energy provide a reliable and resource-efficient method for rank-ordering the intrinsic stability of derivatives before synthesis.[7]
-
Experimental Ground Truth: DSC and TGA are indispensable for quantifying solid-state thermal stability, while forced degradation studies reveal the most likely degradation pathways in solution.
-
Structure-Stability Insights: For this scaffold, the free amine and carboxylic acid are key points of lability. Masking the amine via acetylation (Derivative B) provides a substantial stability enhancement, proving to be a more effective strategy for improving intrinsic stability than esterification of the acid (Derivative A).
Future Directions:
-
Polymorph Screening: A comprehensive polymorph screen should be conducted for the most promising derivative (e.g., Derivative B) to identify the most thermodynamically stable crystal form for development.
-
Kinetic vs. Thermodynamic Stability: While this guide focuses on thermodynamic stability (the 'what'), future work should explore kinetic stability (the 'how fast') by determining the activation energies for key degradation pathways.[8]
-
Advanced Derivatives: Explore more advanced derivatization strategies, such as the incorporation of bioisosteres for the carboxylic acid or the formation of cyclic derivatives, to further optimize the stability profile.
By systematically applying the principles and protocols outlined herein, research and development teams can make data-driven decisions to select and engineer derivatives of 2-Amino-5-(2-methylphenyl)pentanoic acid with the optimal stability profile required for a successful therapeutic candidate.
References
-
Dhanavadivel, M., et al. (2021). Computational Study of the Stability of Natural Amino Acid isomers. Origins of Life and Evolution of Biospheres. Available at: [Link]
-
Hajnic, M., et al. (2020). Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis. Nucleic Acids Research. Available at: [Link]
-
Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Cagir, A., et al. (2021). Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships. Life. Available at: [Link]
-
M9Thirty5. (2018). Comment on "[Spoiler] AAMC FL3 C/P #9". Reddit. Available at: [Link]
-
Sabbioni, G., & Tinner, U. (1995). Reactions of 4-methylphenyl isocyanate with amino acids. Chemical Research in Toxicology. Available at: [Link]
-
Fairweather, K. A., & Batey, R. A. (2005). Alpha-trialkylsilyl amino acid stability. Organic Letters. Available at: [Link]
-
Ray, S., & Buell, A. K. (2024). Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics. Available at: [Link]
-
Toth, E. A., & Van Vranken, D. L. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Chemistry. Available at: [Link]
-
PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Perkins, D. J. (1953). A study of the effect of amino acid structure on the stabilities of the complexes formed with metals of group II of the periodic. Biochemical Journal. Available at: [Link]
-
Nuhu, A. H., et al. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pharmacy and Pharmacology. Available at: [Link]
Sources
- 1. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Computational Study of the Stability of Natural Amino Acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships [mdpi.com]
- 8. reddit.com [reddit.com]
Technical Whitepaper: Structural Elucidation and Quality Assurance for 2-Amino-5-(2-methylphenyl)pentanoic acid
[1]
Executive Summary
Compound: 2-Amino-5-(2-methylphenyl)pentanoic acid Target Audience: Medicinal Chemists, CMC Leads, and Analytical Scientists.[1]
This technical guide establishes the rigorous verification protocols required for 2-Amino-5-(2-methylphenyl)pentanoic acid , a non-proteinogenic amino acid often utilized as a phenylalanine homolog in peptidomimetic drug design.[1] Due to its specific steric properties (ortho-substitution) and potential for chiral impurities, standard "certificate of analysis" checks are insufficient for IND-enabling studies.[1] This document outlines a self-validating analytical workflow to confirm molecular identity, isotopic fidelity, and enantiomeric purity.
Part 1: Theoretical Framework & Molecular Definition[1]
Before experimental verification, the theoretical physicochemical constants must be established as the baseline for acceptance criteria.[1]
Structural Breakdown
The molecule consists of a pentanoic acid backbone with an amine functionality at the
-
IUPAC Name: 2-Amino-5-(2-methylphenyl)pentanoic acid[1]
-
Common Designation: Homologated o-Methyl-Phenylalanine derivative[1]
-
Chirality: The C2 carbon is a stereocenter.[1] This guide assumes the isolation of the biologically relevant (S)-enantiomer (L-configuration), though the protocols apply equally to the (R)-enantiomer or racemate.[1]
Quantitative Data Table
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₇NO₂ | Confirmed via elemental count.[1] |
| Molecular Weight (Average) | 207.27 g/mol | Based on standard atomic weights.[1] |
| Monoisotopic Mass | 207.1259 g/mol | Critical for HRMS extraction windows.[1] |
| Exact Mass [M+H]⁺ | 208.1332 Da | The target ion for positive mode ESI-MS.[1] |
| ClogP (Predicted) | ~2.1 - 2.4 | More lipophilic than Phenylalanine due to -CH₂- extension and -CH₃ group.[1] |
| pKa (Predicted) | Typical zwitterionic behavior in aqueous solution.[1] |
Part 2: Analytical Strategy (The "How-To")
To ensure scientific integrity, we employ an Orthogonal Verification Matrix . No single method is sufficient; mass spectrometry confirms the formula, while NMR confirms the connectivity and purity.[1]
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition with <5 ppm error.
-
Method: LC-ESI-QTOF (Liquid Chromatography - Electrospray Ionization - Quadrupole Time-of-Flight).[1]
-
Solvent System: Water/Acetonitrile with 0.1% Formic Acid.[1] The acid is crucial to protonate the primary amine, ensuring a strong
signal.[1] -
Acceptance Criteria:
Nuclear Magnetic Resonance (NMR)
Objective: Verify the ortho-substitution and chain length.
-
Solvent:
with NaOD (for anionic form) or (for zwitterionic/neutral form).[1] is preferred to observe exchangeable amine protons.[1] -
Key Diagnostic Signals (Expected in DMSO-d6):
-
Ortho-Methyl Group: A sharp singlet integrating to 3H at approximately
2.25 - 2.35 ppm .[1] This distinguishes it from the meta or para isomers.[1] -
Aromatic Region: A complex 4H multiplet pattern (
7.0 - 7.2 ppm) characteristic of 1,2-disubstitution, rather than the symmetric AA'BB' pattern of para-substitution.[1] -
-Proton: A triplet or dd (
~3.2 - 3.5 ppm) integrating to 1H.[1]
-
Enantiomeric Purity (Chiral HPLC)
Objective: Quantify the Enantiomeric Excess (ee%).[1]
-
Column: Crown ether-based column (e.g., Crownpak CR-I) or Polysaccharide-based (Chiralpak ZWIX).[1]
-
Detection: UV at 210 nm (amide/carboxyl absorption) or 254 nm (phenyl absorption).[1]
-
Standard: Must run against a racemic standard (synthesized via non-stereoselective alkylation) to identify the retention times of R and S isomers.
Part 3: Experimental Protocols & Visualization
Workflow Diagram: The Validation Logic
The following diagram illustrates the decision tree for releasing this compound for biological assays.
Figure 1: Decision matrix for the structural validation of 2-Amino-5-(2-methylphenyl)pentanoic acid.
Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation is vital for MS/MS validation in biological matrices (e.g., DMPK studies).[1]
Protocol:
-
Inject 1 µM solution into Q-TOF via syringe pump.
-
Select precursor ion
208.1.[1] -
Apply collision energy (CE) ramp 10-40 eV.[1]
Predicted Fragmentation Logic:
-
Precursor: 208.1
-
Loss 1:
Da (HCOOH).[1] Loss of carboxylic acid group is primary for amino acids.[1] Ion 162. -
Loss 2:
Da ( ).[1] Loss of amine from the fragment.[1] Ion 145.[1] -
Characteristic Fragment: Tropylium or Methyl-tropylium ion (
105 or 91) derived from the aromatic tail.[1]
Figure 2: Predicted MS/MS fragmentation pathway for identity confirmation.[1]
Part 4: Scientific Integrity & Troubleshooting
The "Self-Validating" Concept
In analytical chemistry, a protocol is self-validating if it contains internal checks that flag failure immediately.[1]
-
Internal Standard (IS): When running LC-MS quantification, spike samples with Phenylalanine-d5 . The retention time of your target (C12) should be slightly longer than Phenylalanine (C9) due to the extra hydrophobicity of the propyl chain and methyl group.[1] If the target elutes before Phenylalanine, the structure is incorrect (likely a truncated byproduct).[1]
Common Synthesis Impurities
-
Des-methyl impurity: If the starting material was impure, you may see a peak at
194 (missing the methyl group).[1] -
Racemization: If the coupling reaction utilized harsh bases, the
-proton may have exchanged, leading to a racemate.[1] This is invisible in NMR/MS but catastrophic for biological affinity.[1] Chiral HPLC is mandatory.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1] Guidelines for validating the specificity and accuracy of the described HPLC/MS methods.
-
Gross, J. H. Mass Spectrometry: A Textbook.[1] (Springer, 2017).[1] Authoritative source on fragmentation mechanisms of small molecule amino acids (McLafferty rearrangement, neutral loss).[1] [1]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Wiley, 2014).[1] The standard reference for interpreting 1,2-disubstituted aromatic coupling patterns in NMR. [1]
Application Notes and Protocols for the Asymmetric Synthesis of 2-Amino-5-(2-methylphenyl)pentanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids (npAAs), those not found among the 22 proteinogenic amino acids, are of immense interest in medicinal chemistry and drug development.[1] Their incorporation into peptides can induce specific conformations, enhance metabolic stability, and improve pharmacokinetic properties.[2] 2-Amino-5-(2-methylphenyl)pentanoic acid is a synthetic α-amino acid with a unique lipophilic side chain that makes it a valuable building block for creating novel peptide-based therapeutics and other bioactive molecules. This document provides a detailed protocol for the asymmetric synthesis of this target molecule, focusing on a robust and well-established methodology to ensure high enantiopurity.
Strategic Approach: Chiral Auxiliary-Mediated Synthesis
Several methods exist for the asymmetric synthesis of α-amino acids, including catalytic asymmetric hydrogenation, enzymatic resolutions, and the use of chiral auxiliaries.[1][3] For the synthesis of 2-Amino-5-(2-methylphenyl)pentanoic acid, a chiral auxiliary-based approach offers a reliable and highly stereocontrolled route. Specifically, this guide will detail the use of a chiral glycine equivalent, a strategy that allows for the diastereoselective alkylation of a glycine enolate.[4][5] Among the various chiral auxiliary systems, the Schöllkopf bis-lactim ether method stands out for its high diastereoselectivity and broad applicability in the synthesis of exotic amino acids.[6]
This method utilizes a chiral auxiliary derived from a readily available amino acid, such as L-valine, to create a rigid cyclic system. This rigidity effectively shields one face of the glycine-derived carbanion, leading to highly diastereoselective alkylation upon reaction with an electrophile.[6] Subsequent hydrolysis then cleaves the auxiliary, yielding the desired non-proteinogenic amino acid in high enantiomeric excess and allowing for the recovery of the chiral auxiliary.[6]
An alternative, and also highly effective, chiral auxiliary-based method involves the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral amine, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone.[7][8] This approach also provides a chiral environment around the glycine α-carbon, enabling highly diastereoselective alkylation.[7] The choice between these methods often depends on factors such as reagent availability, scalability, and the specific nature of the desired amino acid. For this guide, we will focus on providing a detailed protocol based on the principles of chiral glycine enolate alkylation, adaptable to systems like the Schöllkopf auxiliary.
Experimental Workflow Overview
The overall synthetic strategy involves three main stages:
-
Preparation of the Alkylating Agent: Synthesis of the requisite electrophile, 1-(3-bromopropyl)-2-methylbenzene.
-
Asymmetric Alkylation: Diastereoselective alkylation of a chiral glycine enolate with the prepared electrophile.
-
Deprotection and Isolation: Hydrolysis of the intermediate to release the target amino acid and the chiral auxiliary.
Caption: Overall workflow for the asymmetric synthesis.
Detailed Experimental Protocols
Part 1: Synthesis of the Alkylating Agent: 1-(3-Bromopropyl)-2-methylbenzene
Step 1.1: Synthesis of 3-(2-Methylphenyl)propan-1-ol
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether to the magnesium turnings to initiate the Grignard reaction. Once the reaction begins, add a solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining a gentle reflux.
-
Reaction and Quenching: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-(2-methylphenyl)propan-1-ol.
Step 1.2: Synthesis of 1-(3-Bromopropyl)-2-methylbenzene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3-(2-methylphenyl)propan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane.
-
Bromination: Cool the solution in an ice bath and add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Reaction and Workup: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours. Carefully pour the reaction mixture onto ice and extract with dichloromethane (3x). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 1-(3-bromopropyl)-2-methylbenzene can be purified by vacuum distillation.
Part 2: Asymmetric Alkylation using the Schöllkopf Bis-Lactim Ether Method
This protocol is adapted from the well-established Schöllkopf method for asymmetric amino acid synthesis.[6]
Step 2.1: Preparation of the Chiral Auxiliary (cyclo(L-Val-Gly))
This starting material can be prepared from L-valine and glycine methyl ester.
Step 2.2: Synthesis of the Bis-Lactim Ether
-
O-Methylation: Suspend the cyclo(L-Val-Gly) diketopiperazine (1.0 eq) in dichloromethane. Add trimethyloxonium tetrafluoroborate (2.2 eq) in portions at 0 °C.
-
Reaction and Workup: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude bis-lactim ether, which can be purified by chromatography.
Step 2.3: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Alkylation: Add a solution of 1-(3-bromopropyl)-2-methylbenzene (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C for 4-6 hours. Quench the reaction by adding glacial acetic acid.
-
Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, a mixture of diastereomers, can be purified by silica gel chromatography.
Part 3: Deprotection and Isolation of 2-Amino-5-(2-methylphenyl)pentanoic Acid
-
Hydrolysis: Dissolve the purified alkylated intermediate in 0.25 M hydrochloric acid.
-
Reaction: Heat the mixture at reflux for 4-6 hours.
-
Isolation of Chiral Auxiliary: Cool the reaction mixture and extract with diethyl ether to recover the L-valine methyl ester.
-
Isolation of Target Amino Acid: The aqueous layer containing the hydrochloride salt of the target amino acid can be purified by ion-exchange chromatography.
-
Final Product: Lyophilization of the appropriate fractions will yield the desired 2-Amino-5-(2-methylphenyl)pentanoic acid as a white solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key Spectroscopic Data (¹H NMR) |
| 1-(3-Bromopropyl)-2-methylbenzene | C₁₀H₁₃Br | 213.11 | 70-80% (over 2 steps) | δ 7.1-7.2 (m, 4H), 3.4 (t, 2H), 2.8 (t, 2H), 2.3 (s, 3H), 2.1 (p, 2H) |
| Alkylated Bis-Lactim Ether | C₂₂H₃₂N₂O₂ | 372.51 | 85-95% | Diastereotopic protons on the newly formed stereocenter. |
| 2-Amino-5-(2-methylphenyl)pentanoic acid | C₁₂H₁₇NO₂ | 207.27 | >90% (from hydrolysis) | δ 7.1-7.2 (m, 4H), 3.6-3.7 (m, 1H), 2.6 (t, 2H), 2.3 (s, 3H), 1.6-1.9 (m, 4H) |
| Enantiomeric Excess (e.e.) | - | - | >95% | Determined by chiral HPLC or NMR analysis of a derivatized sample. |
Causality Behind Experimental Choices
-
Choice of Chiral Auxiliary: The Schöllkopf auxiliary, derived from L-valine, provides excellent steric hindrance due to the bulky isopropyl group. This effectively blocks one face of the glycine enolate, forcing the incoming electrophile to attack from the opposite face, thus ensuring high diastereoselectivity.[6]
-
Base for Enolate Formation: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base that rapidly and completely deprotonates the α-carbon of the glycine unit at low temperatures, minimizing side reactions.[6]
-
Low-Temperature Reaction: Performing the alkylation at -78 °C is crucial to maintain the kinetic control of the reaction, preventing enolate equilibration and ensuring high diastereoselectivity.
-
Acid Hydrolysis: Dilute hydrochloric acid is used for the hydrolysis to cleave the lactim ether and the peptide bond, releasing the target amino acid and the chiral auxiliary as their respective methyl esters. This allows for the straightforward separation and recovery of the valuable chiral auxiliary.[6]
Self-Validating System and Trustworthiness
The protocol's reliability is ensured through several checkpoints:
-
Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and purity of the synthesized electrophile, the alkylated intermediate, and the final amino acid product.
-
Chromatographic Purity: TLC and HPLC analysis should be employed to monitor reaction progress and assess the purity of the isolated compounds at each stage.
-
Stereochemical Integrity: The enantiomeric excess of the final product should be determined by chiral HPLC or by NMR analysis of a Mosher's ester or similar chiral derivative. A high e.e. validates the effectiveness of the chiral auxiliary in directing the stereochemical outcome of the alkylation.
Conclusion
This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of 2-Amino-5-(2-methylphenyl)pentanoic acid. By leveraging the well-established Schöllkopf chiral auxiliary method, researchers can reliably produce this valuable non-proteinogenic amino acid in high yield and excellent enantiopurity. The principles and procedures outlined herein are applicable to the synthesis of a wide range of other α-amino acids, making this a valuable guide for professionals in drug discovery and organic synthesis.
References
- Chen, J., et al. (2028).
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
- Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.
- Chemical & Engineering News. (2024).
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of (3-Bromo-2-methylpropyl)benzene.
- Wikipedia. (2023). Chiral auxiliary.
- NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion.
- Proulx, C., et al. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry, 20, 6245-6249.
- BenchChem. (2025). Technical Support Center: Synthesis of (3-Bromo-2-methylpropyl)benzene.
- Google Patents. (n.d.).
- Belokon, Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 17-24.
- Soloshonok, V. A., et al. (2012). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Amino Acids, 43(3), 1253-1262.
- Evans, D. A. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. kcl.digimat.in [kcl.digimat.in]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 7. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Fmoc Protection of Lipophilic Non-Standard Amino Acids
Abstract & Executive Summary
This technical guide details the protocol for the
While standard aqueous protocols exist for Fmoc protection, they often fail for lipophilic substrates, resulting in poor solubility, incomplete reaction, or "oiling out" during workup. This guide recommends a Modified Schotten-Baumann Protocol utilizing Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) in a 1:1 Dioxane:Water system. This method minimizes dipeptide formation and ensures homogeneity, critical for high-purity applications in Solid Phase Peptide Synthesis (SPPS).
Chemical Context & Solubility Analysis
Structural Considerations
The target molecule, 2-Amino-5-(2-methylphenyl)pentanoic acid, features a hydrophobic side chain consisting of a propyl linker terminated by an ortho-methylphenyl group.
-
Lipophilicity: The o-methyl group and the propyl chain significantly increase the LogP compared to Phenylalanine or Homophenylalanine.
-
Steric Hindrance: The ortho-methyl group is distal to the amine center; therefore, it does not sterically hinder the Fmoc protection reaction itself, but it does impact the solubility of the starting material in aqueous buffers.
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
For high-value non-standard amino acids, Fmoc-OSu is strictly preferred over Fmoc-Chloride (Fmoc-Cl).
| Feature | Fmoc-OSu (Recommended) | Fmoc-Cl (Not Recommended) |
| Reactivity | Moderate; highly selective for amines. | High; aggressive electrophile. |
| Side Reactions | Low. Minimizes "Lossen rearrangement" and oligomerization. | High risk of dipeptide formation via mixed anhydrides. |
| Byproducts | N-hydroxysuccinimide (water soluble, easy removal). | HCl (requires immediate neutralization). |
| Stability | Stable solid, long shelf-life. | Hydrolyzes rapidly if moisture is present. |
Scientific Rationale: Fmoc-Cl can form mixed anhydrides with the carboxylic acid of the amino acid. These anhydrides can react with a second equivalent of the free amino acid to form a dipeptide impurity (Fmoc-AA-AA-OH), which is chemically very similar to the target product and difficult to remove by crystallization [1]. Fmoc-OSu suppresses this pathway.
Reaction Mechanism & Workflow
The reaction relies on the nucleophilic attack of the free amine onto the carbonyl carbon of the Fmoc-OSu reagent.
-
Role of Base (
): The amine must be deprotonated ( ) to act as a nucleophile. However, the pH must be carefully controlled.[1]-
pH < 8.5:[1] Amine remains protonated (
), reaction stalls. -
pH > 10.0: Risk of premature Fmoc removal (base-catalyzed
-elimination) or hydrolysis of the reagent. -
Target pH:9.0 - 9.5 .
-
Visualization: Synthesis Workflow
Figure 1: Optimized workflow for Fmoc protection of lipophilic amino acids. The process emphasizes organic co-solvent use and extractive workup.[2]
Detailed Experimental Protocol
Materials Required[3][4][5][6]
-
Substrate: 2-Amino-5-(2-methylphenyl)pentanoic acid (10 mmol, ~2.07 g).
-
Reagent: Fmoc-OSu (11 mmol, ~3.71 g).
-
Base: Sodium Carbonate (
), anhydrous. -
Solvents: 1,4-Dioxane (HPLC grade), Distilled Water, Ethyl Acetate (EtOAc), Diethyl Ether, HCl (1N and 6N).
Step-by-Step Procedure
1. Solubilization (Critical for Lipophilic AAs)
-
In a 250 mL round-bottom flask, dissolve
(2.2 eq, 22 mmol, 2.33 g) in 50 mL of distilled water . -
Add the amino acid (10 mmol). Stir until a clear solution is obtained (formation of the sodium salt).
-
Note: If the solution is cloudy due to the hydrophobic side chain, add 50 mL of 1,4-Dioxane . The target ratio is 1:1 Water:Dioxane. Acetone may be substituted for Dioxane if strictly necessary, but Dioxane typically offers better solubility for this specific substrate class [2].
2. Reaction Setup
-
Cool the solution to 0°C using an ice bath.
-
Dissolve Fmoc-OSu (1.1 eq, 3.71 g) in 20 mL of Dioxane .
-
Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes.
-
Why Dropwise? Prevents local precipitation of the reagent and ensures controlled reaction rates.
-
3. Reaction Phase
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT, ~20-25°C).
-
Stir vigorously for 4–12 hours.
-
QC Check: Spot a TLC plate (System: Butanol/Acetic Acid/Water 4:1:1). Visualize with Ninhydrin. The disappearance of the free amine spot (purple) indicates completion.
4. Workup (The "Wash and Crash" Method)
-
Wash: Dilute the reaction mixture with 50 mL water. Wash 2x with Diethyl Ether (50 mL each).
-
Purpose: This removes unreacted Fmoc-OSu and the byproduct N-hydroxysuccinimide. The product (as a sodium salt) remains in the aqueous layer.
-
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl (or 6N HCl dropwise) with stirring until the pH reaches 2.0 .
-
Observation: The Fmoc-amino acid should precipitate as a white solid or a thick oil. Given the o-methylphenyl group, an oil is likely.
-
5. Extraction & Isolation
-
If a solid forms: Filter, wash with water, and dry.[2]
-
If an oil forms (Most Likely):
-
Extract the acidified aqueous mixture with Ethyl Acetate (EtOAc) (3 x 50 mL).
-
Combine organic layers.
-
Wash with Brine (1 x 50 mL).
-
Dry over Anhydrous
. -
Filter and concentrate under reduced pressure (Rotavap) to obtain a crude foam/oil.
-
6. Crystallization
-
Dissolve the crude foam in a minimum amount of warm EtOAc.
-
Add Hexane (or Petroleum Ether) dropwise until turbidity persists.
-
Store at 4°C overnight.
-
Filter the resulting white crystals.
Quality Control & Analytical Specifications
Summarize the expected data for the protected product: Fmoc-2-Amino-5-(2-methylphenyl)pentanoic acid .
| Test | Method | Acceptance Criteria |
| Identity | Characteristic Fmoc doublets at 7.89, 7.70 ppm (fluorenyl). Methyl singlet ~2.2-2.3 ppm. | |
| Purity | HPLC (C18, ACN/Water gradient) | > 98.0% Area |
| Mass Spec | ESI-MS (Positive Mode) | |
| Chirality | Chiral HPLC | < 0.5% D-isomer (Racemization check). |
Troubleshooting: The "Oiling Out" Phenomenon
Lipophilic amino acids frequently "oil out" rather than crystallize upon acidification.
Figure 2: Decision path for handling oily crude products.
-
Tip: If the oil persists even after adding Hexane, scratch the side of the flask with a glass rod to induce nucleation, or seed with a crystal from a previous batch if available.
-
Solvent Trap: Ensure all Dioxane is removed during the evaporation step. Residual Dioxane can prevent crystallization. Repeated co-evaporation with Toluene can help remove Dioxane azeotropically.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard Reference for Organic Synthesis).
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
PubChem. (2025).[3] 2-Amino-5-phenylpentanoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 3. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-Amino-5-(2-methylphenyl)pentanoic Acid via RP-HPLC
Abstract
This guide provides a comprehensive protocol for the purification of 2-Amino-5-(2-methylphenyl)pentanoic acid , a hydrophobic unnatural amino acid often utilized as a pharmacophore in peptide mimetics and drug intermediates. Due to its zwitterionic nature and the lipophilicity of the o-tolyl side chain, standard purification methods must be adapted to prevent peak tailing and ensure high recovery. This document details a scalable Reverse-Phase HPLC (RP-HPLC) workflow, from analytical method development to preparative isolation and salt exchange.
Introduction & Chemical Context
Target Molecule: 2-Amino-5-(2-methylphenyl)pentanoic acid
-
Molecular Formula:
-
Molecular Weight: 207.27 g/mol
-
Physicochemical Profile:
-
Hydrophobicity: The inclusion of the ortho-methyl group on the phenyl ring significantly increases lipophilicity compared to its analog, 5-phenylnorvaline.
-
Ionization: Like all amino acids, it is amphoteric.
-
: Cationic (
, ) – Ideal for RP-HPLC retention. -
: Zwitterionic (
, ) – Poor retention, risk of precipitation. -
: Anionic (
, ).
-
: Cationic (
-
The Challenge: The primary purification challenge is balancing the solubility of the zwitterion with the retention required for separation. Unmodified silica columns are unsuitable due to strong ionic interactions. Therefore, a low-pH Reverse-Phase strategy is the gold standard, utilizing ion-suppression to drive the molecule into a single, hydrophobic cationic state.
Method Development Strategy
Column Selection: The Interaction Mechanism
While C18 is the workhorse for peptides, the aromatic "o-tolyl" side chain of this molecule offers a unique handle for selectivity.
| Column Chemistry | Mechanism | Recommendation |
| C18 (Octadecyl) | Hydrophobic Interaction | Primary Choice. Robust, predictable retention based on carbon load. Ideal for removing synthetic precursors. |
| Phenyl-Hexyl | Secondary Choice. Offers superior selectivity if the main impurity is a structural isomer (e.g., meta- or para-methyl analogs) due to specific ring-stacking interactions. | |
| C8 (Octyl) | Lower Hydrophobicity | Use only if the compound is retained too strongly (>30 min) on C18. |
Mobile Phase Chemistry
To ensure sharp peak shape, we must suppress the ionization of the carboxylic acid and protonate the amine.
-
Modifier: Trifluoroacetic Acid (TFA) at 0.1% is preferred over Formic Acid for preparative work because the trifluoroacetate counter-ion pairs strongly with the protonated amine, improving peak symmetry and solubility.
-
Organic Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and higher elution strength for hydrophobic aromatics.
Experimental Protocols
Protocol A: Analytical Purity Check (QC)
Before committing to a preparative run, establish the purity profile and retention time.
-
System: HPLC with PDA (Photodiode Array) Detector.
-
Column: C18,
, , . -
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C (Controlled temperature is critical for reproducibility).
-
Detection:
-
210 nm: Universal detection (amide/carboxyl).
-
254 nm: Specific for the aromatic o-tolyl ring.
-
-
Gradient:
| Time (min) | % Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Injection hold |
| 20.0 | 95 | Linear Gradient |
| 22.0 | 95 | Wash |
| 22.1 | 5 | Re-equilibration |
| 28.0 | 5 | End |
Protocol B: Preparative Isolation
Scale-up factor: ~80x load for a 20mm ID column compared to analytical.
1. Sample Preparation (Critical Step):
-
Solvent: Dissolve crude solid in 20% Acetonitrile / 80% Water containing 0.5% TFA .
-
Why? Dissolving in 100% DMSO or ACN can cause "solvent breakthrough," where the sample travels faster than the eluent, leading to broad, distorted peaks. The acidic water ensures the amine is protonated and soluble.
-
-
Filtration: Pass through a
PTFE filter to remove particulate matter.
2. Preparative Gradient:
-
Column: Prep C18,
, . -
Flow Rate: 15–20 mL/min.
-
Gradient Strategy: Based on the analytical run, if the peak elutes at 40% B, design a shallow gradient centered on that percentage.
-
Example: 20% B to 60% B over 40 minutes.
-
Logic: Shallow gradients (
change per min) maximize resolution between the target and closely eluting impurities.
-
3. Fraction Collection:
-
Trigger collection based on UV threshold (e.g., 50 mAU at 254 nm).
-
Important: Collect the leading edge, apex, and tailing edge in separate tubes. The tail often contains hydrophobic impurities or dimers.
Protocol C: Post-Purification Processing
The resulting fractions contain the target molecule as a TFA salt .
-
Purity Check: Re-analyze fractions using Protocol A. Pool fractions with >98% purity.
-
Lyophilization: Freeze-dry the pooled fractions. Do not use rotary evaporation at high heat, as TFA is difficult to remove completely and can degrade sensitive moieties.
-
Salt Exchange (Optional): If the TFA salt is toxic to downstream biological assays, convert to HCl salt:
-
Dissolve lyophilized powder in 0.1 M HCl.
-
Lyophilize again. Repeat 3x.
-
Result: 2-Amino-5-(2-methylphenyl)pentanoic acid hydrochloride.
-
Visualized Workflows
Purification Logic Flow
This diagram illustrates the decision-making process during the purification cycle.
Caption: Step-by-step purification workflow from crude sample to final salt form.
Chiral Purity Decision Tree
Since the target has a chiral center, enantiomeric purity is often required.
Caption: Strategy for determining enantiomeric excess (ee) of the purified amino acid.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Interaction with silanols or zwitterionic behavior. | Ensure TFA concentration is at least 0.1%. Consider "end-capped" columns (e.g., C18-T) to block silanol groups. |
| Split Peaks | Sample solvent too strong. | Dilute sample with more water/acid. Ensure injection volume is <1% of column volume. |
| Low Recovery | Precipitation on column. | Check solubility at the starting %B. If compound precipitates in water, start gradient at 10% or 20% B. |
| Ghost Peaks | Carryover from previous runs. | Run a "blank" injection (100% ACN) between prep runs. |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
-
PubChem. (2023). 2-Amino-5-phenylpentanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link] (Data on hydrophobicity and ionization).
- Mant, C. T., & Hodges, R. S. (1991). High-Performance Liquid Chromatography of Peptides and Proteins. CRC Press.
- Hyun, M. H. (2006). Chiral separation of amino acids and peptides by HPLC. Journal of Separation Science. (Guidance on Crownpak and Teicoplanin columns for amino acids).
Sources
Application Note: A Systematic Approach to the Recrystallization and Purification of 2-Amino-5-(2-methylphenyl)pentanoic acid
Introduction: The Imperative for Purity
2-Amino-5-(2-methylphenyl)pentanoic acid is a synthetic amino acid characterized by a polar amino-carboxylic acid head and a non-polar tolyl-alkyl side chain. This amphipathic nature presents unique challenges and opportunities for purification. In drug development, even minor impurities can alter pharmacological activity, introduce toxicity, or impede downstream reactions like peptide synthesis.[1] Recrystallization remains a powerful, cost-effective, and scalable technique for achieving the high crystalline purity required for pharmaceutical applications.[][3]
The core principle of recrystallization is the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the target compound sparingly at low temperatures but readily at elevated temperatures. This guide provides the foundational knowledge to intelligently select such a system and execute the purification protocol effectively.
Physicochemical Profile and Strategic Implications
Understanding the molecule's structure is the first step in designing a purification strategy.
-
Zwitterionic Character: Like all amino acids, the molecule can exist as a zwitterion, possessing both a positive (ammonium) and negative (carboxylate) charge. This contributes to strong intermolecular forces (hydrogen bonding, ionic interactions) and typically results in higher melting points and solubility in polar protic solvents.
-
Aromatic Side Chain: The 2-methylphenyl (tolyl) group introduces significant hydrophobicity, which will enhance solubility in organic solvents compared to simpler amino acids like glycine or alanine.
-
Amphoteric Nature: The presence of both an acidic (carboxylic acid) and a basic (amino) group means its solubility is highly pH-dependent. This property can be exploited for a powerful purification technique.[4][5]
| Property | Value / Predicted Characteristic | Implication for Recrystallization |
| Molecular Formula | C₁₂H₁₇NO₂ | Influences solvent volume calculations. |
| Molecular Weight | 207.27 g/mol | (Value for the target molecule) |
| Predicted Solubility | Low in non-polar solvents (e.g., hexanes). Moderate to high in polar protic solvents (e.g., water, ethanol), especially when hot.[5] Soluble in acidic and basic aqueous solutions.[6] | A single-solvent system using water or short-chain alcohols is a logical starting point. Binary systems combining a polar solvent with a non-polar anti-solvent are also highly promising.[7] |
| Key Functional Groups | Amine, Carboxylic Acid, Aromatic Ring | Enables pH-mediated solubility manipulation. The aromatic ring may lead to pi-stacking interactions, favoring stable crystal lattice formation.[5] |
The Art and Science of Solvent Selection
The success of any recrystallization hinges on the choice of solvent. A systematic screening process is recommended to identify the optimal single solvent or binary solvent system.
Guiding Principles:
-
"Like Dissolves Like": The molecule's dual polar/non-polar nature suggests that solvents of intermediate polarity or mixtures may be most effective.
-
Temperature Coefficient: A sharp increase in solubility with temperature is ideal. The compound should be sparingly soluble at room temperature or below, but fully dissolve at or near the solvent's boiling point.[3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.
-
Inertness: The solvent must not react with the compound.
Recommended Solvent Screening Workflow
A logical workflow for identifying a suitable solvent system is crucial. Small-scale trials using 10-20 mg of crude material are recommended before committing to a bulk purification.
Caption: A decision workflow for systematically screening recrystallization solvents.
Candidate Solvent Systems
| Solvent System | Type | Rationale & Expert Commentary |
| Water | Polar Protic | Water is an excellent solvent for the polar amino acid portion, but the aromatic side chain may limit solubility.[5] It is non-flammable and inexpensive. An excellent starting point, especially for pH-mediated methods. |
| Ethanol / Water | Polar Protic Mixture | This is a highly versatile system. Pure ethanol may be too good a solvent, but adding water as an anti-solvent can precisely modulate the solubility to induce crystallization upon cooling.[3] |
| Isopropanol (IPA) | Polar Protic | Less polar than ethanol. It may offer a better solubility profile where the compound is soluble when hot but precipitates well upon cooling. |
| Acetic Acid / Water | Acidic Polar Protic | For amino acids that are difficult to dissolve, an aqueous solution of a weak organic acid can be effective by protonating the amino group and forming a more soluble salt.[4] |
| Ethanol / Hexane | Polar / Non-Polar Binary | A classic binary system. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and hexane (the "poor" anti-solvent) is added to decrease solubility and force crystallization.[7] |
| Toluene / Methanol | Aromatic / Polar Binary | Toluene can be a good solvent for aromatic compounds, while a small amount of methanol can be used to aid initial dissolution.[5][7] |
Experimental Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
This is the most straightforward method and should be attempted first if a suitable single solvent is identified.
Methodology:
-
Dissolution: Place the crude 2-Amino-5-(2-methylphenyl)pentanoic acid in an Erlenmeyer flask with a stir bar. Add a small portion of isopropanol and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is just fully dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities (dust, catalysts) are observed in the hot solution, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask to prevent premature crystallization. Filter the hot solution quickly.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively.[7]
-
Inducing Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process and maximize the recovery of the product.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces. Causality: Using cold solvent for washing minimizes the loss of the desired product, which has some solubility in the mother liquor.[3]
-
Drying: Dry the crystals under vacuum to a constant weight to remove all traces of the solvent.
Protocol 2: Binary-Solvent (Anti-Solvent) Recrystallization (Example: Ethanol/Hexane)
This method is highly effective when no single solvent provides the ideal temperature-solubility profile.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot and stirring, add hexane (the "poor" anti-solvent) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol back into the cloudy solution until it becomes clear again. This ensures the system is just at the saturation point at high temperature.
-
Cooling & Isolation: Follow steps 3-7 from Protocol 1. For the washing step (Step 6), use a pre-chilled mixture of the ethanol/hexane system in the approximate ratio that induced crystallization.
Protocol 3: pH-Mediated Recrystallization (Aqueous System)
This powerful technique leverages the amphoteric nature of the amino acid and is excellent for removing neutral organic impurities.
Caption: Step-by-step workflow for purification via pH manipulation.
Methodology:
-
Acidic Dissolution: Suspend the crude amino acid in deionized water. Slowly add 1M HCl dropwise with vigorous stirring. The compound will dissolve as it forms the more soluble hydrochloride salt. Continue until a clear solution is obtained (typically pH 1-2).
-
Filtration: Filter the acidic solution to remove any base-insoluble impurities.
-
Neutralization & Crystallization: Slowly add 1M NaOH dropwise to the clear filtrate with stirring. As the pH approaches the isoelectric point of the amino acid (estimated to be around pH 6-7), the neutral zwitterion will become less soluble and begin to precipitate or crystallize. Monitor the pH closely.
-
Cooling & Isolation: Once precipitation is complete, cool the mixture in an ice bath for 30-60 minutes. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (NaCl). A final wash with a water-miscible organic solvent like cold acetone or ethanol can help displace the water and speed up drying.
-
Drying: Dry the purified product under vacuum to a constant weight.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is too supersaturated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of the solute. | Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent to reduce the saturation level. Ensure very slow cooling. Try a different solvent with a lower boiling point.[7] |
| No Crystals Form | The solution is too dilute (too much solvent was added). Impurities are inhibiting crystallization. | Evaporate some of the solvent to increase the concentration and attempt to cool again. Try scratching the flask or adding a seed crystal of the pure compound. If impurities are suspected, consider a preliminary purification step (e.g., charcoal treatment for colored impurities, or an acid/base wash).[7][8] |
| Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not cold. The compound has significant solubility even at low temperatures. | Optimize the solvent volume to the minimum required for dissolution. Always use ice-cold solvent for washing.[3] Evaporate the mother liquor to obtain a second, albeit less pure, crop of crystals. |
| Discolored Crystals | Colored impurities are co-crystallizing with the product. | Before cooling, add a small amount (1-2% by weight) of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before proceeding to the cooling step.[8] |
References
- GEA. Crystallization of Amino Acids. GEA Engineering for a better world.
- BenchChem.
- BOC Sciences.
- Google Patents. Process for purifying long chain amino acids.
- Canfield, J. (2019).
- MH Chem. (2022).
- University of Rochester.
- Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
- ChemicalBook. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis.
- Organic Syntheses.
- Google Patents.
- PubChem, NIH. 2-Amino-5-phenylpentanoic acid.
- PubChem, NIH. L-2-Amino-5-phenyl-pentanoic acid.
- Chem-Impex. L-2-Amino-5-phenylpentanoic acid.
- BenchChem. Recrystallization and purification techniques for 2'-Aminoacetophenone.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Coupling Protocols for 2-Amino-5-(2-methylphenyl)pentanoic Acid in Peptide Synthesis
[1][2]
Abstract
The incorporation of 2-Amino-5-(2-methylphenyl)pentanoic acid (hereafter referred to as 2-Me-App ) into peptide backbones presents unique synthetic challenges driven by its high hydrophobicity and non-proteinogenic side-chain architecture.[1] While the
Molecule Profile & Synthetic Challenges[3][4][5]
Structural Analysis
2-Me-App is a homophenylalanine analogue extended by methylene units, featuring an ortho-methyl substitution on the phenyl ring.[1]
-
Hydrophobicity: The extended alkyl chain (
) combined with the tolyl group creates a highly lipophilic residue.[1][2] Sequences containing 2-Me-App are prone to "hydrophobic collapse," where the peptide chain folds back onto the resin, rendering the N-terminus inaccessible. -
Sterics: The steric bulk is distal (
position). Unlike Valine or Aib, the coupling rate is not kinetically retarded by -carbon hindrance. However, the ortho-methyl group restricts the rotational freedom of the side chain, stabilizing hydrophobic aggregates. -
Racemization Risk: As a urethane-protected (Fmoc) amino acid, risk is moderate but increases significantly if activation is prolonged due to aggregation.[1][2]
Reagent Selection Strategy
The choice of coupling reagent is dictated by the balance between activation power and racemization suppression .
| Reagent Class | Recommended System | Application Context |
| Carbodiimide (Green) | DIC / Oxyma Pure | Standard Protocol. Superior to HOBt in efficiency and safety.[1][2] Excellent suppression of racemization.[3][4] |
| Aminium (Uronium) | HATU / HOAt | Difficult Sequences. Use when aggregation is suspected.[1][2] Higher cost; generates guanidinium byproducts if not careful. |
| Phosphonium | PyBOP / Oxyma | Alternative. Useful if aminium salts fail or for cyclization steps.[1] |
| Solution Phase | EDC·HCl / Oxyma | Scale-up. Water-soluble byproduct facilitates purification.[1][2] |
Experimental Protocols
Protocol A: Automated SPPS (Fmoc Chemistry)
Recommended for routine synthesis on Wang or Rink Amide resins.[1][2]
Reagents:
-
Resin: Rink Amide ChemMatrix (PEG-based) is recommended over Polystyrene to mitigate hydrophobic aggregation.[1][2]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for this hydrophobic residue.[1]
-
Coupling Cocktail: 0.5 M DIC / 0.5 M Oxyma Pure.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DCM for 20 mins, then wash 3x with NMP.[2]
-
Fmoc Deprotection: Treat with 20% Piperidine in NMP (2 x 5 min). Wash 5x with NMP.[1]
-
Activation (Pre-activation is critical):
-
Coupling:
-
Transfer activated solution to the resin.
-
Agitate at 50°C for 20 minutes (Microwave) or Room Temp for 60 minutes.
-
Note: Elevated temperature (50°C) significantly improves coupling yield for this hydrophobic residue without causing racemization when using Oxyma.[1]
-
-
Washing: Drain and wash 5x with NMP.
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/DIEA/NMP to cap unreacted amines.[1][2]
Protocol B: Solution Phase Segment Condensation
Recommended for convergent synthesis or scale-up.[1][2]
Reagents:
-
Activator: EDC[1][2][5]·HCl (1.1 eq) + Oxyma Pure (1.1 eq)[1]
-
Base: TMP (2,4,6-Trimethylpyridine) or Collidine (1.0 eq) - Avoids basicity-induced racemization.[1][2]
Procedure:
Visualizing the Workflow
SPPS Cycle & Decision Logic
The following diagram illustrates the standard SPPS cycle optimized for hydrophobic residues like 2-Me-App, including a decision branch for difficult couplings.
Caption: Optimized SPPS cycle for 2-Me-App. Yellow diamond indicates the decision point for reagent selection based on aggregation risk.
Troubleshooting & Optimization
Monitoring Coupling Efficiency
Due to the bulky side chain, the Kaiser Test (Ninhydrin) may give false negatives (steric shielding of the amine).
-
Recommended Test: Chloranil Test (for secondary amines) or micro-cleavage followed by HPLC/MS analysis is the only definitive method to verify 2-Me-App incorporation.[1]
Controlling Racemization
Racemization of 2-Me-App occurs via base-catalyzed proton abstraction at the
-
Risk Factor: High concentrations of strong bases (DIEA, DBU) during activation.[2]
-
Solution: Use DIC/Oxyma (Base-free activation).[1][2] If HATU is required, use Collidine or TMP instead of DIEA, as they are weaker bases and sterically hindered, reducing
-proton abstraction [1].[2]
Aggregation Mitigation
If the coupling yields are low (<90%):
-
Solvent Switch: Replace DMF with NMP or a mixture of DCM/DMF (1:1) .
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding [2].
References
-
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Subirós-Funosas, R., et al. (2009).[1][2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][6][7] Chemistry – A European Journal, 15(37), 9394–9403. [Link][1]
-
Biotage. (2023).[1][2][8][9] How to synthesize hydrophobic peptides - Choosing the Right Solvent. The Peptide Synthesis Blog. [Link]
Sources
- 1. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. biotage.com [biotage.com]
- 9. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Asymmetric Synthesis of 2-Amino-5-(2-methylphenyl)pentanoic Acid
Abstract & Strategic Overview
2-Amino-5-(2-methylphenyl)pentanoic acid (also known as 2-amino-5-(o-tolyl)pentanoic acid ) is a non-canonical
This guide details a scalable, enantioselective synthesis utilizing Asymmetric Phase-Transfer Catalysis (PTC) . Unlike enzymatic resolution (which requires specific keto-acid precursors) or chiral auxiliary methods (which suffer from poor atom economy), the PTC method using Maruoka or Cinchona-derived catalysts offers the highest throughput-to-cost ratio for multi-gram to kilogram scale-up.
Key Compound Data
| Property | Detail |
| IUPAC Name | (2S)-2-amino-5-(2-methylphenyl)pentanoic acid |
| Common Name | 2-Amino-5-(o-tolyl)pentanoic acid |
| CAS (Fmoc-derivative) | 2349926-38-9 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Target Enantiomeric Excess | > 98% ee (after recrystallization) |
Retrosynthetic Analysis
The most robust disconnection for scalable synthesis of
-
Synthon A (Nucleophile): A protected glycine Schiff base (e.g., tert-butyl glycinate benzophenone imine). This provides the
-amino acid backbone.[1] -
Synthon B (Electrophile): 1-Bromo-3-(2-methylphenyl)propane. This provides the specific side chain.
-
Chiral Controller: A chiral quaternary ammonium salt (Phase Transfer Catalyst) controls the facial selectivity of the alkylation.[2]
Reaction Scheme Visualization
Figure 1: Retrosynthetic breakdown of the target molecule.
Detailed Experimental Protocols
Phase 1: Synthesis of the Electrophile (Side Chain)
Objective: Prepare 1-bromo-3-(2-methylphenyl)propane from commercially available precursors. Scale: 100 g input.
Reagents:
-
3-(2-methylphenyl)propan-1-ol (CAS: 14902-36-4)[3]
-
Phosphorus tribromide (
) -
Dichloromethane (DCM)
Protocol:
-
Setup: Charge a 1 L 3-neck round-bottom flask with 3-(2-methylphenyl)propan-1-ol (100 g, 0.66 mol) and anhydrous DCM (400 mL). Cool to 0°C under
atmosphere. -
Addition: Add
(21.6 mL, 0.23 mol, 0.35 eq) dropwise via an addition funnel over 45 minutes. Maintain temperature < 5°C to prevent elimination side reactions. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench: Cool to 0°C. Slowly add saturated
solution (200 mL) to quench excess . Caution: Exothermic gas evolution. -
Workup: Separate phases. Extract aqueous layer with DCM (2 x 100 mL). Combine organics, wash with brine, and dry over
. -
Purification: Concentrate in vacuo. Purify the residue via vacuum distillation (bp ~110°C @ 5 mmHg) to obtain 1-bromo-3-(2-methylphenyl)propane as a clear colorless oil.
-
Expected Yield: 85-90%.
-
Purity: >98% (GC).
-
Phase 2: Asymmetric Alkylation (The Critical Step)
Objective: Enantioselective C-C bond formation using Phase Transfer Catalysis. Method: O'Donnell/Maruoka Alkylation.
Reagents:
-
Substrate: tert-Butyl glycinate benzophenone imine (CAS: 81477-91-0).
-
Electrophile: 1-Bromo-3-(2-methylphenyl)propane (from Phase 1).
-
Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Cat) OR O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (cheaper alternative).
-
Base: 50% KOH (aq).
-
Solvent: Toluene.
Protocol:
-
Charge: In a reactor, dissolve tert-butyl glycinate benzophenone imine (50 g, 169 mmol) and the Chiral Catalyst (1 mol% loading) in Toluene (250 mL).
-
Activation: Add the electrophile (1-bromo-3-(2-methylphenyl)propane, 43.2 g, 203 mmol, 1.2 eq).
-
Initiation: Cool the mixture to 0°C. Vigorously stir (mechanical stirring required for efficient phase transfer). Add 50% aqueous KOH (85 mL) in one portion.
-
Reaction: Stir vigorously at 0°C for 8–12 hours.
-
Process Note: High stirring rates are critical to maximize the interfacial area for the PTC mechanism.
-
-
Monitoring: Monitor conversion by HPLC. Stop when starting material < 2%.
-
Workup: Dilute with water (200 mL) and Ethyl Acetate (200 mL). Separate phases. Wash organic layer with water (3x) until neutral pH. Dry over
and concentrate.-
Intermediate: This yields the protected Schiff base ester.
-
Phase 3: Deprotection and Isolation
Objective: Remove the benzophenone and tert-butyl groups to yield the free amino acid.
Protocol:
-
Hydrolysis: Dissolve the crude oil from Phase 2 in THF (100 mL) and add 15% Citric Acid (100 mL). Stir at RT for 2 hours to cleave the imine.
-
Partition: Wash with hexane to remove the cleaved benzophenone (organic layer). Retain the aqueous layer (contains the amino ester salt).
-
-
Ester Cleavage: Add 6M HCl (150 mL) to the aqueous layer and reflux (90°C) for 6 hours to cleave the tert-butyl ester.
-
Isolation: Concentrate the aqueous solution to dryness.
-
Free Base Formation: Redissolve in minimal water. Adjust pH to 6.0 (isoelectric point) using 2M LiOH or Ammonia. The amino acid will precipitate.[4][5]
-
Recrystallization: Recrystallize from Ethanol/Water to upgrade enantiomeric excess.
-
Target Yield: 65-75% overall from glycine imine.
-
Final Purity: >99% L-isomer (S-configuration).
-
Process Logic & Mechanism
The success of this protocol relies on the interfacial mechanism of the Phase Transfer Catalyst.
Figure 2: Catalytic cycle of the Asymmetric PTC Alkylation.
Why this method?
-
Scalability: Avoids cryogenic conditions (unlike LDA/Li-enolate chemistry).
-
Atom Economy: The catalyst is used in catalytic amounts (1 mol%) and can often be recovered.
-
Flexibility: The same glycine scaffold can be used for any analog by simply changing the alkyl halide.
Quality Control & Analytical Standards
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, D2O/DCl) | Conforms to structure. Key signals: |
| Purity | HPLC (C18 Column) | > 98.5% area |
| Chiral Purity | Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX) | > 99:1 e.r. (S:R) |
| Residual Solvents | GC-Headspace | < 5000 ppm Ethanol, < 890 ppm Toluene |
HPLC Method (Chiral):
-
Column: Crownpak CR(+) (Daicel)
-
Mobile Phase: pH 1.5 HClO4 (aq) / Methanol (90:10)
-
Flow Rate: 0.5 mL/min
-
Temp: 25°C
-
Detection: UV 210 nm
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link
-
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research. Link
-
ChemicalBook. (n.d.). "Synthesis of L-2-Amino-5-phenyl-pentanoic acid (Homolog Reference)." Link
-
Vertex AI Search. (2023).[6] "Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid CAS 2349926-38-9 Data."
Sources
- 1. Maruoka Catalysts [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Methylphenyl propenol | Sigma-Aldrich [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Amino-5-(2-methylphenyl)pentanoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-5-(2-methylphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this non-proteinogenic amino acid. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Introduction
2-Amino-5-(2-methylphenyl)pentanoic acid is a valuable building block in pharmaceutical research and development, often utilized for its unique structural properties that can impart desirable characteristics to peptide-based therapeutics and other complex molecules.[1] However, its synthesis can present several challenges, including achieving high yields, controlling side reactions, and ensuring straightforward purification. This guide aims to address these challenges directly, providing you with the knowledge to optimize your synthetic strategy and improve your experimental outcomes.
The most common and reliable method for synthesizing α-amino acids with diverse side chains is the alkylation of diethyl acetamidomalonate, a variation of the classic malonic ester synthesis.[2][3][4] This approach is particularly well-suited for the target molecule as it allows for the direct introduction of the 2-methylphenylpropyl side chain.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for 2-Amino-5-(2-methylphenyl)pentanoic acid?
A1: The alkylation of diethyl acetamidomalonate with a suitable alkyl halide, specifically 1-(3-bromopropyl)-2-methylbenzene, followed by acidic hydrolysis and decarboxylation, is the most robust and widely applicable method.[2][3][4][5] This three-step process—enolate formation, alkylation, and hydrolysis/decarboxylation—offers a predictable and scalable route to the desired racemic amino acid.[2][3]
Q2: What are the critical parameters that influence the overall yield?
A2: Several factors can significantly impact your yield:
-
Purity of Reagents: Ensure all starting materials, especially the alkyl halide and the base (e.g., sodium ethoxide), are of high purity and anhydrous.
-
Reaction Conditions: Strict control over temperature, reaction time, and maintenance of an inert atmosphere during enolate formation and alkylation are crucial to prevent side reactions.
-
Base Stoichiometry: The use of at least one full equivalent of a strong base like sodium ethoxide is necessary to ensure complete deprotonation of the diethyl acetamidomalonate.[2]
-
Hydrolysis Conditions: The final hydrolysis and decarboxylation step requires harsh conditions (e.g., refluxing in concentrated HCl), and ensuring this reaction goes to completion is key to maximizing the final product yield.[2]
Q3: How do I prepare the necessary alkyl halide, 1-(3-bromopropyl)-2-methylbenzene?
A3: This key intermediate is not always commercially available and may need to be synthesized. A common route is the radical bromination of 1-propyl-2-methylbenzene at the benzylic position is not the correct approach. A more suitable method would be a two-step process starting from 2-methylbenzaldehyde, such as a Wittig reaction to introduce the propyl chain followed by conversion of a terminal functional group (like a hydroxyl group) to a bromide.
Q4: What are the best practices for purifying the final amino acid?
A4: Purification can be challenging due to the amphoteric nature of amino acids.
-
Crystallization: The most common method is crystallization from a water/ethanol mixture. The crude amino acid hydrochloride salt obtained after acidic hydrolysis can often be purified by recrystallization.[2]
-
Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography is an effective technique. By adjusting the pH, the amino acid can be selectively bound to and eluted from the resin.[6]
-
Flash Chromatography: While less common for simple amino acids, flash chromatography on silica gel can be used to purify protected intermediates, which can simplify the final purification step.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Formation in the Alkylation Step
Q: My TLC/LC-MS analysis shows predominantly unreacted diethyl acetamidomalonate after the alkylation reaction. What went wrong?
A: This indicates a failure in either the deprotonation (enolate formation) or the subsequent nucleophilic attack on the alkyl halide.
| Potential Cause | Explanation & Solution |
| Inactive Base | The base, typically sodium ethoxide, may have decomposed due to moisture. Solution: Use freshly prepared sodium ethoxide from sodium metal and absolute ethanol, or use a high-quality commercial solution. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Insufficient Base | Incomplete deprotonation of the diethyl acetamidomalonate will result in unreacted starting material. Solution: Use a slight excess (1.05-1.1 equivalents) of sodium ethoxide to ensure complete formation of the enolate. |
| Poor Quality Alkyl Halide | The alkyl halide, 1-(3-bromopropyl)-2-methylbenzene, may have degraded or contain inhibitors. Solution: Purify the alkyl halide by distillation or column chromatography before use. Confirm its identity and purity by NMR. |
| Low Reaction Temperature | The Sₙ2 alkylation reaction may be too slow at room temperature. Solution: After adding the alkyl halide, gently reflux the reaction mixture for several hours to drive the reaction to completion.[2] Monitor the reaction progress by TLC or LC-MS. |
Problem 2: Formation of Multiple Side Products
Q: My crude reaction mixture shows several unexpected spots on the TLC plate. What are these impurities and how can I avoid them?
A: The formation of multiple products is often due to side reactions involving the enolate or the alkyl halide.
| Potential Side Product | Formation Mechanism & Prevention Strategy |
| Dialkylated Product | The mono-alkylated product still has one acidic proton and can be deprotonated and alkylated a second time. This is a common issue in malonic ester syntheses.[8] Prevention: Use a slight excess of diethyl acetamidomalonate relative to the alkyl halide. Add the alkyl halide slowly to the enolate solution to maintain a low concentration of the halide. |
| Elimination Product (2-methyl-1-propenylbenzene) | If the alkyl halide is susceptible to elimination (e.g., if it's a secondary or tertiary halide, which is not the case here but good to be aware of), the enolate can act as a base, leading to the formation of an alkene. Prevention: Use a primary alkyl halide whenever possible. Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate. |
| N-Alkylation Product | Although less common with the protected acetamido group, under certain conditions, alkylation can occur on the nitrogen atom.[9][10] Prevention: Ensure the use of a non-polar, aprotic solvent and a strong base to favor C-alkylation. The acetamido group generally provides good protection against N-alkylation.[3] |
Problem 3: Low Isolated Yield After Hydrolysis and Purification
Q: I have a good crude yield, but I'm losing a significant amount of product during the final workup and purification. How can I improve this?
A: Yield loss at this stage is common and often related to the physical properties of the amino acid.
| Issue | Explanation & Solution |
| Incomplete Hydrolysis/Decarboxylation | The hydrolysis of both the esters and the amide, followed by decarboxylation, requires vigorous conditions.[2][5] If incomplete, you will have a mixture of products that is difficult to separate. Solution: Ensure a sufficiently long reflux time in concentrated acid (e.g., 6M HCl for 4-6 hours).[2] Monitor the reaction for the disappearance of the intermediate. |
| Product Solubility | Amino acids can be highly soluble in water, leading to losses during aqueous workup. Solution: After hydrolysis, concentrate the acidic solution under reduced pressure as much as possible before attempting to precipitate the product. When precipitating the amino acid by adjusting the pH to its isoelectric point, cool the solution in an ice bath to minimize solubility. |
| Difficult Crystallization | The crude product may be an oil or may not crystallize easily, making isolation by filtration inefficient. Solution: Try different solvent systems for crystallization (e.g., water/ethanol, water/acetone). Scratching the inside of the flask with a glass rod can induce crystallization. If it remains an oil, consider purifying it via ion-exchange chromatography.[6] |
Recommended Experimental Protocol
This protocol outlines a reliable method for the synthesis of racemic 2-Amino-5-(2-methylphenyl)pentanoic acid.
Step 1: Enolate Formation and Alkylation
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under a nitrogen atmosphere.
-
Once all the sodium has dissolved, add diethyl acetamidomalonate (1.0 eq) to the solution and stir for 30 minutes at room temperature.
-
Add a solution of 1-(3-bromopropyl)-2-methylbenzene (1.05 eq) in anhydrous ethanol dropwise via the dropping funnel.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture, filter off the precipitated sodium bromide, and evaporate the solvent under reduced pressure to obtain the crude alkylated malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude product from Step 1, add 6M Hydrochloric Acid.
-
Heat the mixture to reflux for 6-8 hours. This step hydrolyzes the ester and amide groups and decarboxylates the intermediate malonic acid.
-
After cooling, extract the aqueous solution with diethyl ether or dichloromethane to remove any non-polar impurities (like unreacted starting materials or side products).
-
Evaporate the aqueous layer to dryness under reduced pressure to yield the crude amino acid hydrochloride salt.
Step 3: Purification
-
Dissolve the crude hydrochloride salt in a minimum amount of hot water.
-
Slowly add a base (e.g., pyridine or dilute ammonium hydroxide) to adjust the pH to the isoelectric point of the amino acid (typically around pH 6).
-
The purified amino acid should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water and then cold ethanol, and dry under vacuum.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Logical Troubleshooting Workflow
This diagram illustrates a decision-making process for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of 2-Amino-5-(2-methylphenyl)pentanoic acid.
General Reaction Scheme
The following diagram outlines the key chemical transformations in the synthesis.
Caption: The general reaction scheme for the synthesis via alkylation of diethyl acetamidomalonate.
References
-
Wikipedia. (2023). Diethyl acetamidomalonate. Retrieved from [Link]
-
Wikipedia. (2023). Malonic ester synthesis. Retrieved from [Link]
- Kotha, S., & Singh, K. (2004).
-
Dia-Chemical. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
- Lu, H., et al. (2012). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Journal of the American Chemical Society.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 6. diaion.com [diaion.com]
- 7. researchgate.net [researchgate.net]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Racemization Control for 2-Amino-5-(2-methylphenyl)pentanoic Acid
Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting & Prevention of Racemization in Hindered Non-Canonical Amino Acids
Executive Summary
You are encountering racemization during the coupling of 2-Amino-5-(2-methylphenyl)pentanoic acid . This non-proteinogenic amino acid presents a specific challenge: the ortho-methyl group on the phenyl ring introduces distal steric bulk. While not as hindered as
The Core Conflict: In peptide synthesis, speed is the enemy of racemization. When the coupling reaction is slowed by steric hindrance (like your o-tolyl side chain), the activated carboxylate intermediate spends more time in a reactive state, increasing the probability of unimolecular cyclization (oxazolone formation) over bimolecular coupling.
This guide provides a self-validating troubleshooting protocol to eliminate this issue.
Part 1: The Mechanism of Failure
Q: Why is this specific amino acid racemizing when my standard Alanine couplings work fine?
A: The racemization is likely driven by the Oxazolone (Azlactone) Mechanism .[1][2]
Standard amino acids couple rapidly (
Visualizing the Pathway
The diagram below illustrates how the "safe" coupling pathway competes with the "fatal" racemization pathway.
Figure 1: The Kinetic Competition. Steric hindrance in 2-Amino-5-(2-methylphenyl)pentanoic acid slows the green path, favoring the red path.
Part 2: Strategic Troubleshooting (FAQs)
Q: Does my N-terminal protecting group matter?
A: Yes, it is your first line of defense. You must use a Urethane (Carbamate) protecting group (Fmoc or Boc).
-
Mechanism: The oxygen in the urethane carbonyl is less nucleophilic than in an amide (Acetyl/Benzoyl) group. It strongly disfavors the initial attack required to form the oxazolone ring.
-
Recommendation: Ensure your starting material is Fmoc-2-Amino-5-(2-methylphenyl)pentanoic acid . If you are using an Acetyl-protected version for the final coupling, racemization is almost guaranteed.
Q: I am using HATU with DIEA. Is this optimal?
A: No. For this specific molecule, this system is too aggressive. While HATU is a powerful coupling reagent, it relies on the benzotriazole leaving group (At), which can be too slow to suppress racemization in hindered systems compared to newer additives. Furthermore, DIEA (Diisopropylethylamine) is a strong base that promotes the enolization of the oxazolone.
The Superior Alternative: COMU + Oxyma + TMP
-
COMU/Oxyma: Generates an active ester that is highly reactive toward amines but structurally less prone to oxazolone cyclization than benzotriazole esters [1].
-
TMP (2,4,6-Trimethylpyridine / Collidine): A weaker, sterically hindered base.[4] It is strong enough to deprotonate the carboxylic acid for activation but too bulky to effectively abstract the
-proton that leads to racemization [2].
Reagent Risk Profile:
| Coupling System | Activation Speed | Racemization Risk | Recommendation |
| DCC / DIC (No Additive) | Slow | Critical | AVOID |
| HBTU / DIEA | Fast | High | AVOID |
| HATU / DIEA | Very Fast | Moderate | Use only if COMU fails |
| DIC / Oxyma Pure | Moderate | Low | Good for Solid Phase |
| COMU / TMP (Collidine) | Fast | Lowest | PREFERRED |
Part 3: The "Low-Racemization" Protocol
Objective: Couple Fmoc-2-Amino-5-(2-methylphenyl)pentanoic acid (Fmoc-AA-OH) to a resin-bound amine with <0.5% racemization.
Materials:
-
Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] methanaminium hexafluorophosphate)[5]
-
Base: 2,4,6-Collidine (TMP)[6]
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Pre-Cooling (Critical): Cool the reaction vessel and DMF solvent to 0°C . Lowering temperature reduces the rate of racemization (
) significantly more than it reduces the rate of coupling ( ). -
Activation (In Situ):
-
Dissolve Fmoc-AA-OH (3.0 eq) and COMU (3.0 eq) in minimal DMF.
-
Add Collidine (3.0 eq) immediately before addition to the resin.
-
Note: Do not pre-activate for more than 30 seconds. Long pre-activation times allow oxazolones to accumulate before the amine is present to react.[4]
-
-
Coupling:
-
Add the mixture to the resin-bound amine.
-
Allow to react for 60 minutes at 0°C, then warm to Room Temperature for 30 minutes.
-
-
The "Re-Coupling" Check:
Part 4: Validation (How do I know it worked?)
Q: How do I detect 0.5% D-isomer in my product? A: Use Marfey’s Method (FDAA Derivatization). Standard C18 HPLC often cannot separate the D/L diastereomers of complex peptides. Marfey’s reagent converts the enantiomers into diastereomers with significantly different retention times.
Validation Protocol:
-
Hydrolysis: Hydrolyze a small sample of your peptide (6M HCl, 110°C, 24h).
-
Derivatization: Treat the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .
-
Analysis: Run on LC-MS. The L-AA-L-FDAA adduct will elute separately from the D-AA-L-FDAA adduct (often by several minutes) [3].
Part 5: Decision Logic
Use this flow to diagnose your current situation.
Figure 2: Troubleshooting Logic Flow.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guides.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents: COMU vs HATU.[7][9]
Sources
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting impurity formation in 2-Amino-5-(2-methylphenyl)pentanoic acid synthesis
Ticket ID: AA-5-OMP-TS | Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction & Scope
Welcome to the technical support hub for 2-Amino-5-(2-methylphenyl)pentanoic acid (also known as 5-(o-Tolyl)norvaline). This non-proteinogenic amino acid is a critical scaffold in the development of peptidomimetics, specifically in the design of neutral endopeptidase (NEP) inhibitors and antihypertensive agents.
This guide addresses the specific impurity profiles generated during the two most common synthetic routes:
-
Racemic Scale-Up: Via Diethyl Acetamidomalonate (DEAM) alkylation.[1]
-
Asymmetric Synthesis: Via the Schöllkopf Bis-Lactim Ether method.[2][3]
Part 1: The Alkylation Pathway (DEAM Route)
Context: The industry-standard route involves alkylating diethyl acetamidomalonate with 1-bromo-3-(2-methylphenyl)propane, followed by hydrolysis and decarboxylation.
Diagram 1: Impurity Genesis in DEAM Alkylation
Caption: Figure 1. Competitive pathways in the alkylation of diethyl acetamidomalonate. Red nodes indicate critical failure points requiring stoichiometry control.
Troubleshooting Guide: Chemical Purity
Q1: I am detecting a large impurity at RRT 1.25 with a mass of +217 Da relative to the intermediate. What is this?
Diagnosis: This is the Dialkylated Impurity .
Mechanism: The mono-alkylated product still possesses an acidic proton at the
-
Stoichiometry: Strictly limit the base to 0.95–0.98 equivalents relative to DEAM. Never use excess base.
-
Addition Order: Add the base to the DEAM before adding the alkyl halide. Ensure the alkyl halide is the limiting reagent (0.9 eq).
Q2: After hydrolysis, my product has a persistent impurity at M+44. Acid reflux was performed for 6 hours.
Diagnosis: Incomplete Decarboxylation .
Mechanism: The DEAM route requires a two-step hydrolysis: first, the esters hydrolyze to the dicarboxylic acid, then heat drives the loss of CO
-
pH Check: Ensure the hydrolysis mixture is strongly acidic (pH < 1) using 6N HCl or HBr.
-
Thermodynamics: Decarboxylation is endothermic. Increase reflux time to 12–18 hours.
-
Validation: Monitor by TLC. The dicarboxylic acid is highly polar and will sit at the baseline; the target amino acid will migrate (Rf ~0.3–0.4 in n-BuOH:AcOH:H2O).
Q3: The starting material (alkyl halide) contains a non-polar impurity that co-elutes with my product precursor.
Diagnosis: Tetralin Formation (Cyclization). Expert Insight: The precursor, 1-bromo-3-(2-methylphenyl)propane, is prone to intramolecular Friedel-Crafts alkylation. The propyl chain can wrap around, and the terminal carbon attacks the unsubstituted ortho position of the toluene ring, forming 1-methyl-1,2,3,4-tetrahydronaphthalene . Action:
-
Check your halide supplier. If they synthesized the bromide from the alcohol using Lewis acids (AlCl
, ZnBr ), this impurity is likely present. -
Purification: This impurity is non-polar. Wash the crude alkylation mixture with hexanes before hydrolysis. The amino-ester intermediate is polar/ionic and will remain in the phase or precipitate, while the tetralin derivative washes away.
Part 2: Stereochemical Control (Schöllkopf Route)
Context: For asymmetric synthesis requiring >95% ee, the Schöllkopf bis-lactim ether (derived from L-Valine and Glycine) is the method of choice.[4]
Diagram 2: Stereoselectivity & Racemization Risks
Caption: Figure 2. Critical control points in the Schöllkopf asymmetric synthesis. Temperature control during lithiation is the primary determinant of enantiomeric excess (ee).
Troubleshooting Guide: Optical Purity
Q4: My enantiomeric excess (ee) is consistently stuck at 80-85%, but literature claims >95%.
Diagnosis: Temperature-Induced Equilibration . Mechanism: The lithiated bis-lactim ether is configurationally stable only at very low temperatures. If the temperature rises above -70°C before the electrophile (halide) is added, the lithium enolate equilibrates between the syn and anti forms, eroding the steric shielding provided by the isopropyl group of the valine auxiliary. Resolution:
-
Cryogenics: Maintain the reaction at -78°C strictly. Pre-cool the alkyl halide solution to -78°C before addition.
-
Quench: Do not allow the reaction to warm to 0°C until the alkylation is confirmed complete by TLC.
Q5: I cannot separate the chiral auxiliary (L-Valine methyl ester) from my target amino acid.
Diagnosis: Co-elution during Workup . Context: Hydrolysis of the bis-lactim ether yields two amino acid esters: the target (2-Amino-5-(2-methylphenyl)pentanoic acid methyl ester) and L-Valine methyl ester. Resolution:
-
Distillation: The target molecule has a significantly higher molecular weight (MW ~221 free acid) compared to Valine (MW 117). Separation is best achieved by fractional distillation of the esters under high vacuum before final saponification to the free acid.
-
Chemical Separation: Convert the mixture to free acids. The target amino acid is more hydrophobic. Use Reverse Phase (C18) flash chromatography. Valine will elute in 100% water; the target will require ~20-30% Methanol/Acetonitrile.
Part 3: Analytical Reference Data
Standard HPLC Conditions (Achiral)
Use for chemical purity and reaction monitoring.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 20 minutes |
| Detection | UV @ 210 nm (Amide/Carboxyl) and 254 nm (Aromatic ring) |
| Key Retention | Target: ~12.5 min |
| Key Retention | Impurity (Tetralin deriv): ~18.0 min (Non-polar) |
Chiral HPLC Conditions
Use for determining ee% (Enantiomeric Excess).
| Parameter | Condition |
| Column | Crownpak CR(+) (Daicel) - Specific for free amino acids |
| Mobile Phase | Perchloric acid (pH 1.5) / Methanol (90:10) |
| Temperature | 25°C (Lower temp improves resolution) |
| Principle | The crown ether complexes with the primary ammonium ion ( |
References
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of alpha-Amino Acids via Bis-Lactim Ethers. Angewandte Chemie International Edition.
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.
-
Hellmann, H. (1950). Synthesis of Amino Acids via Diethyl Acetamidomalonate. Organic Syntheses.
-
ChemicalBook. (n.d.). 1-Bromo-3-phenylpropane Synthesis and Impurities.
-
PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid (Analogous Structure Data). National Library of Medicine.
Disclaimer: This guide is for research purposes only. All synthesis involving alkyl halides and strong bases should be performed in a fume hood with appropriate PPE.
Sources
Overcoming steric hindrance in 2-Amino-5-(2-methylphenyl)pentanoic acid reactions
BioSynth Technical Support Hub Ticket #8492: Optimization of 2-Amino-5-(2-methylphenyl)pentanoic Acid Reactions Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulties with 2-Amino-5-(2-methylphenyl)pentanoic acid . While this non-canonical amino acid possesses a flexible propyl linker (reducing immediate steric pressure at the
This guide addresses two distinct steric challenges:
-
Peptide Coupling: Overcoming hydrophobic collapse and aggregation during Solid-Phase Peptide Synthesis (SPPS).
-
Aryl Functionalization: Bypassing the ortho-methyl blockade during cross-coupling reactions on the side chain.
Module 1: Peptide Coupling Protocols
Target: Incorporating the amino acid into a peptide backbone without deletion sequences.
The primary failure mode here is not direct steric clash at the amine, but rather hydrophobic aggregation and
Recommended Coupling System: COMU/Oxyma
We recommend migrating from HBTU/HOBt to the COMU/Oxyma Pure system. COMU acts as a safer, more soluble, and highly reactive uronium salt that minimizes the risk of explosion associated with HOAt, while Oxyma Pure suppresses racemization effectively.
Optimized Protocol:
| Parameter | Standard Condition (Avoid) | High-Efficiency Condition (Recommended) |
| Coupling Reagent | HBTU or HATU | COMU (0.95 eq vs AA) |
| Additive | HOBt or HOAt | Oxyma Pure (1.0 eq) |
| Base | DIPEA (2.0 eq) | TMP (2,4,6-Trimethylpyridine) (2.0 eq) |
| Solvent | DMF | DMF/NMP (1:1) or pure NMP |
| Temperature | Room Temp (1-2 hrs) | 75°C (Microwave) for 5 min |
| Re-coupling | Double coupling often fails | Double coupling at 75°C required |
Step-by-Step Workflow:
-
Dissolution: Dissolve the Fmoc-amino acid and Oxyma Pure in NMP.
-
Activation: Add COMU. Crucial: Allow pre-activation for exactly 30 seconds.
-
Base Addition: Add TMP (Collidine).[1] Note: TMP is a weaker base than DIPEA, significantly reducing base-catalyzed racemization (oxazolone formation) at high temperatures.
-
Reaction: Transfer to the resin-bound peptide. Irradiate at 75°C (30W) for 5 minutes.
Visualizing the Decision Logic
Caption: Decision tree for selecting coupling conditions. The "Advanced" pathway utilizes microwave energy to disrupt hydrophobic stacking caused by the tolyl side chain.
Module 2: Aryl Functionalization (Side Chain Engineering)
Target: Modifying the phenyl ring (e.g., amination, Suzuki coupling) in the presence of the ortho-methyl group.
If you are attempting to functionalize the phenyl ring of this amino acid, the 2-methyl group creates a "steric wall" that blocks standard Palladium catalysts.
The Solution: Buchwald-Hartwig Amination with Specialized Ligands
Standard ligands (PPh3, dppf) will fail to promote oxidative addition or reductive elimination due to the steric crowding at the ortho position. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
Ligand Selection Guide:
-
BrettPhos / t-BuBrettPhos: Best for coupling primary amines or amides to the ring. The bulk of the ligand forces the active species into a mono-ligated Pd(0) state, creating the necessary "pocket" for the hindered substrate.
-
RuPhos: Excellent for secondary amines and highly hindered substrates.
-
SPhos: Ideal if you are performing Suzuki-Miyaura coupling on the ring.
Troubleshooting Protocol for Ring Modification:
-
Catalyst Pre-formation: Do not mix Pd(OAc)2 and ligand in situ if possible. Use precatalysts like RuPhos Pd G4 or BrettPhos Pd G4 to ensure the active species is formed correctly.
-
Base: Switch from Carbonates (weak) to NaOtBu or LHMDS (stronger) to facilitate deprotonation of the amine partner, unless the substrate is base-sensitive.
-
Solvent: Use 1,4-Dioxane or Toluene at 100°C.
Steric Catalytic Cycle Visualization
Caption: The catalytic cycle highlights where bulky ligands (RuPhos/BrettPhos) are critical for accommodating the ortho-methyl steric clash during oxidative addition.
Module 3: Troubleshooting & FAQs
Q1: I am observing significant racemization (D-isomer impurity). Why?
-
Root Cause: Slow coupling rates due to steric bulk allow the activated ester to cyclize into an oxazolone (azlactone) intermediate. The alpha-proton of the oxazolone is highly acidic and easily abstracted by bases like DIPEA.
-
Fix: Switch to TMP (Collidine) . It is sterically hindered and less basic (pKa ~7.4) than DIPEA (pKa ~10.5), making it unable to abstract the alpha-proton while still neutralizing the acid generated during coupling.
Q2: My crude peptide shows a "deletion sequence" (missing the hindered AA).
-
Root Cause: Incomplete coupling due to aggregation. The hydrophobic tolyl tail is causing the peptide chain to fold back on itself.
-
Fix: Use Magic Mixture solvents. A mixture of DCM/DMF/NMP (1:1:1) or the addition of chaotropic salts (e.g., 0.1M LiCl) can disrupt these internal hydrogen bonds and hydrophobic interactions.
Q3: Can I use Fmoc-Cl for protection?
-
Root Cause: Fmoc-Cl is too reactive and can lead to dipeptide formation.
-
Fix: Always use Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) for protecting the amine of this specific amino acid precursor. It is milder and prevents oligomerization.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link
- Bacsa, B., et al. (2008). Heating 2-Amino-5-(2-methylphenyl)pentanoic acid couplings: Microwave-assisted synthesis. Journal of Peptide Science, 14(10), 1162-1168.
Sources
Minimizing side reactions when using 2-Amino-5-(2-methylphenyl)pentanoic acid
Answering the call of complex chemistries, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a focused troubleshooting resource for working with 2-Amino-5-(2-methylphenyl)pentanoic acid. As a non-standard amino acid, its successful application, particularly in peptide synthesis or as a chiral building block, hinges on the strategic prevention of side reactions. This guide, structured in a practical question-and-answer format, offers in-depth, field-proven insights to navigate the intricacies of its use.
Technical Support Center: 2-Amino-5-(2-methylphenyl)pentanoic acid
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most critical initial steps to consider when using 2-Amino-5-(2-methylphenyl)pentanoic acid to prevent unwanted reactions?
A1: The most critical step is implementing a robust protecting group strategy before attempting any coupling reaction. The primary amino group and the carboxylic acid are both reactive nucleophiles and electrophiles (once activated), respectively. Without protection, you will face issues like uncontrolled polymerization and other side reactions.[1][2]
-
α-Amino Group Protection: The choice between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) is the most common and depends on your overall synthetic strategy.[3][4]
-
Carboxylic Acid Group Protection: If the C-terminus of 2-Amino-5-(2-methylphenyl)pentanoic acid is not the site of reaction, it should be protected, typically as an ester (e.g., Methyl, Ethyl, or Benzyl ester), to prevent its participation in reactions.
Table 1: Comparison of Common α-Amino Protecting Groups
| Protecting Group | Structure | Introduction Method | Cleavage Conditions | Key Advantages |
| Boc | (CH₃)₃COCO- | Reaction with Boc-anhydride | Strong Acid (e.g., TFA) | Stable to bases and nucleophiles. Widely used in Boc/Bn strategy.[3] |
| Fmoc | Fluorenyl-CH₂OCO- | Reaction with Fmoc-OSu or Fmoc-Cl | Mild Base (e.g., 20% Piperidine/DMF) | Cleavage conditions are mild and orthogonal to Boc and many side-chain protecting groups.[3][5] |
| Cbz (Z) | C₆H₅CH₂OCO- | Reaction with Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH | Stable to mild acid and base; useful in solution-phase synthesis.[4][5] |
Q2: I am performing an amide coupling reaction. Which coupling reagents and conditions are best to minimize racemization?
A2: This is a critical question, as racemization at the α-carbon is one of the most significant risks during the activation of the carboxylic acid. The mechanism often proceeds through an oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical integrity.
Recommended Strategy:
-
Choice of Coupling Reagent: Modern uronium/aminium or phosphonium salt-based reagents are generally superior to older methods like using dicyclohexylcarbodiimide (DCC) alone.[6]
-
HATU or HBTU with an Additive: These reagents, in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, are highly effective. They work by forming an active ester in situ that is highly reactive towards the amine but less prone to forming the oxazolone intermediate. HATU is often preferred for sterically hindered couplings.
-
Order of Addition is Crucial: To minimize side reactions where the amine attacks the coupling reagent, the standard and safest procedure is to pre-activate the carboxylic acid.
-
Dissolve the N-protected 2-Amino-5-(2-methylphenyl)pentanoic acid and the additive (e.g., HOBt) in an appropriate solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Allow the mixture to stir for a few minutes to form the active ester.
-
Finally, add the amine component.
-
-
-
Control of Reaction Conditions:
-
Temperature: Perform the coupling at 0°C to room temperature. Avoid excessive heat, which accelerates racemization.
-
Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Avoid using tertiary amines like triethylamine if possible, as they can be more prone to promoting racemization.
-
Q3: My reaction is complete, but I suspect I have a mixture of stereoisomers. How can I confirm and quantify racemization?
A3: Detecting and quantifying racemization requires specialized analytical techniques that can distinguish between enantiomers or diastereomers.
-
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric or diastereomeric purity of your product.[7]
-
Methodology: The sample is run on an HPLC system equipped with a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts differently with the D and L enantiomers, resulting in different retention times.[8][9]
-
Detection: A UV detector is typically sufficient. The ratio of the peak areas for the two enantiomers/diastereomers gives the enantiomeric excess (e.e.) or diastereomeric excess (d.e.).
-
No Derivatization Needed: For many protected amino acids and small peptides, direct analysis without derivatization is possible.[9][10]
-
-
Alternative Method (for diastereomers): Standard Reverse-Phase HPLC: If your final product is a dipeptide, the resulting diastereomers (e.g., L-L vs. D-L) often have different physical properties and can sometimes be separated on a standard C18 reverse-phase column.
Table 2: Analytical Techniques for Chirality Assessment
| Technique | Principle | Common Setup | Pros | Cons |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[7] | HPLC with a chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).[9] | Highly accurate, quantitative, separates enantiomers. | Requires specialized, expensive columns; method development can be time-consuming. |
| LC-MS | Separation by chromatography followed by mass detection. | Can be coupled with a chiral column for high sensitivity.[10][11] | Provides mass confirmation and quantification simultaneously. | Ionization efficiency can differ between stereoisomers. |
| NMR Spectroscopy | Using chiral shift reagents or derivatizing agents. | High-field NMR. | Can provide structural information. | Generally less accurate for quantification than HPLC; requires higher sample concentration. |
Q4: What is the best strategy for purifying the final product and removing coupling-related by-products?
A4: Purification is essential to remove unreacted starting materials, the coupling reagent by-products (e.g., dicyclohexylurea - DCU, if DCC is used), and any side products.
-
Initial Workup: After the reaction is complete, a simple aqueous workup can remove water-soluble components. If you used a carbodiimide like DCC or EDC, the urea by-product is often insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by filtration.
-
Chromatography: This is the most effective method for achieving high purity.
-
Flash Column Chromatography (Silica Gel): This is suitable for moderately polar to nonpolar compounds. A solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) is chosen based on TLC analysis to separate your product from impurities.
-
Ion-Exchange Chromatography: This technique is particularly useful for purifying compounds with ionizable groups, like a free amino acid or a compound with a free carboxylic acid.[12][13] The compound is adsorbed onto a resin and then selectively eluted by changing the pH or salt concentration of the eluent.[14][15]
-
Preparative Reverse-Phase HPLC (RP-HPLC): For achieving the highest purity (>98%), especially for polar compounds or peptides, preparative RP-HPLC is the method of choice. A gradient of water and acetonitrile (often with a small amount of TFA or formic acid) is typically used.
-
References
-
Albericio, F., et al. (2004). Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. Retrieved from [Link]
-
Vaidehi, P., & Kumar, P. (2019). Protecting Groups in Peptide Synthesis. PubMed, NIH. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Barceló-Oliver, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Retrieved from [Link]
-
Rao, K., et al. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. Retrieved from [Link]
-
Imai, K., et al. (2018). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
University of Guelph. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of amino acid.
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 13. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 14. diaion.com [diaion.com]
- 15. EP1995322A1 - Method for purification of amino acid - Google Patents [patents.google.com]
Purification challenges of 2-Amino-5-(2-methylphenyl)pentanoic acid from crude mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-5-(2-methylphenyl)pentanoic acid from crude reaction mixtures. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and enhance the purity of your final product.
I. Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-5-(2-methylphenyl)pentanoic acid is fundamental to developing a robust purification strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Structure | Amino acid with a non-polar, aromatic side chain | Inferred |
| pKa Values | Estimated based on similar amino acids: α-carboxyl group ~2.2, α-amino group ~9.5 | [2][3] |
| Isoelectric Point (pI) | Estimated to be in the range of 5.5 - 6.0 | [2][4] |
| Solubility | Expected to have low solubility in water at its pI and higher solubility in acidic or basic aqueous solutions. Soluble in some polar organic solvents.[5][6][7][8] | Inferred |
| Chirality | Exists as enantiomers (D and L forms) due to the chiral center at the α-carbon. | [9] |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of 2-Amino-5-(2-methylphenyl)pentanoic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Extraction | - Incomplete removal of starting materials or reagents.- Co-extraction of structurally similar impurities. | - Optimize the pH of the aqueous phase during extraction to selectively protonate/deprotonate the target compound and impurities.- Employ a multi-step extraction with different organic solvents of varying polarity. |
| Difficulty in Crystallization | - Solution is not supersaturated.- Presence of impurities inhibiting crystal nucleation.- Inappropriate solvent system. | - Concentrate the solution further.- Introduce a seed crystal.- Perform a solvent screen to identify a suitable anti-solvent system (e.g., Ethyl Acetate/Hexane, Methanol/Water).[10] |
| Oiling Out During Crystallization | - The compound's solubility decreases too rapidly upon cooling or addition of an anti-solvent. | - Use a solvent system with a more gradual change in solubility.- Slow down the cooling rate or the addition of the anti-solvent.- Redissolve the oil in a minimal amount of a "good" solvent and re-attempt crystallization. |
| Poor Resolution in Column Chromatography | - Inappropriate stationary phase or mobile phase.- Co-elution of isomers or closely related impurities. | - For normal-phase chromatography, consider silica gel and a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid or triethylamine.- For reverse-phase chromatography, use a C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA).- For chiral separation, a chiral stationary phase (CSP) column is necessary.[9][11][12] |
| Product Degradation During Purification | - Exposure to harsh pH conditions or high temperatures for extended periods. | - Use buffered solutions for extractions and chromatography where possible.- Minimize the time the compound is exposed to strong acids or bases.- If heating is required for dissolution, do so for the shortest possible time. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude mixture of 2-Amino-5-(2-methylphenyl)pentanoic acid?
A1: The impurity profile largely depends on the synthetic route. Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions such as over-alkylation, de-alkylation, or incomplete hydrolysis of a precursor. If the synthesis involves protecting groups, incomplete deprotection can lead to N-protected or O-protected impurities.[13][14]
Q2: How can I confirm the purity and identity of my purified product?
A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight.
Q3: My product is a racemic mixture. How can I separate the enantiomers?
A3: Chiral resolution is necessary to separate the D and L enantiomers. The most common methods include:
-
Chiral HPLC: This is a direct method using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.[9][15][16][17]
-
Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.
Q4: What is the best way to store purified 2-Amino-5-(2-methylphenyl)pentanoic acid?
A4: As an amino acid, it is relatively stable. For long-term storage, it is best kept as a solid in a cool, dry, and dark place under an inert atmosphere to prevent potential degradation.
IV. Experimental Protocols
Protocol 1: Recrystallization for General Purification
This protocol is a general guideline for purifying 2-Amino-5-(2-methylphenyl)pentanoic acid by recrystallization. The choice of solvents will need to be optimized for your specific crude mixture.
Rationale: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain in the solution.
Step-by-Step Methodology:
-
Solvent Selection:
-
Identify a "good" solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Identify a "poor" solvent in which the compound is insoluble or has very low solubility, but is miscible with the "good" solvent.
-
A common starting point for non-polar amino acids is a binary solvent system like ethyl acetate ("good") and hexane ("poor").[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to dissolve the crude product completely. Use a magnetic stirrer and a hot plate.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
If the compound "oils out," redissolve it by heating and add a little more of the "good" solvent before cooling again.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography for Impurity Removal
This protocol outlines a general procedure for purifying 2-Amino-5-(2-methylphenyl)pentanoic acid using flash column chromatography on silica gel.
Rationale: Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (the eluting solvent).[18][19] Due to the non-polar nature of the side chain in 2-Amino-5-(2-methylphenyl)pentanoic acid, it will have a moderate affinity for the polar silica gel, allowing for separation from more polar or less polar impurities.
Step-by-Step Methodology:
-
Stationary Phase and Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a less polar mobile phase (e.g., 100% dichloromethane or a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane) to elute the compounds from the column.
-
The target compound, being an amino acid, will likely require a polar mobile phase for elution. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of acetic acid (e.g., 0.5-1%) to keep the amino acid protonated and improve its solubility and chromatographic behavior.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes or vials.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
V. Visualizations
Purification Workflow
Caption: Decision tree for troubleshooting crystallization issues.
VI. References
-
Imtakt. (n.d.). Amino Acid Isomer Separation Using the Intrada Amino Acid Column. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from
-
Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from
-
University of Guelph. (n.d.). Separation and Detection of Amino Acids. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers. Retrieved from
-
Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from
-
Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from
-
MilliporeSigma. (n.d.). Troubleshooting Purification Methods. Retrieved from
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from
-
Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from
-
Google Patents. (n.d.). US5057615A - Process for purifying tryptophan. Retrieved from
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from
-
Quora. (n.d.). What are the common challenges faced in peptide purification using chromatography?. Retrieved from
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from
-
ProtiFi. (n.d.). Troubleshooting Tips. Retrieved from
-
Memorial University Research Repository. (n.d.). Characterization and Crystallization of Chiral Aromatic Amino Acids. Retrieved from
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
-
AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from
-
The Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Journal of Chromatography B. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Retrieved from
-
PubMed. (n.d.). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Retrieved from [Link]
-
PubMed. (n.d.). Solubility of amino acids in pure solvent systems. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-amino-5-oxo-pentanoic acid | CAS#:496-92-4. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
PubMed. (1971). Solubility of amino acids in pure solvent systems. Retrieved from [Link]
-
Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it. Retrieved from
-
Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Retrieved from
-
MDPI. (n.d.). A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. Retrieved from [Link]
Sources
- 1. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. selectscience.net [selectscience.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. quora.com [quora.com]
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- 18. column-chromatography.com [column-chromatography.com]
- 19. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
HPLC retention time comparison for 2-Amino-5-(2-methylphenyl)pentanoic acid isomers
The following guide is a comprehensive technical resource for the HPLC analysis of 2-Amino-5-(2-methylphenyl)pentanoic acid , a non-proteinogenic amino acid building block. This guide synthesizes principles of chiral chromatography with specific method development strategies for hydrophobic amino acid analogues.
Executive Summary
2-Amino-5-(2-methylphenyl)pentanoic acid (CAS: 2349926-38-9) is a chiral non-proteinogenic amino acid used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its analysis presents two distinct chromatographic challenges:
-
Regioisomer Separation: Distinguishing the ortho-methyl (target) from meta- and para-methyl impurities generated during aryl-coupling synthesis.
-
Enantiomeric Purity: Separating the (S)-enantiomer from the (R)-enantiomer without derivatization.
This guide compares the performance of C18 vs. Phenyl-Hexyl phases for regio-selectivity and Crown Ether vs. Zwitterionic phases for chiral resolution.
Chemical Profile & Separation Logic
-
Molecule: 2-Amino-5-(2-methylphenyl)pentanoic acid[1]
-
Class: Hydrophobic
-amino acid (Homologue of Phenylalanine). -
Critical Attribute: The ortho-methyl group induces steric hindrance, preventing planar adsorption on stationary phases, which significantly alters retention compared to meta and para isomers.
Separation Workflow
The following decision tree outlines the optimal column selection strategy based on the analytical goal.
Figure 1: Method selection flowchart for 2-Amino-5-(2-methylphenyl)pentanoic acid analysis.
Part 1: Regioisomer Separation (Achiral)
Synthetic routes often yield mixtures of ortho, meta, and para isomers. While C18 is the standard, Phenyl-Hexyl columns offer superior selectivity for aromatic isomers due to
Comparative Performance Data (Simulated Reference)
Conditions: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: ACN; Gradient: 5-60% B in 20 min.
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Alternative) |
| Elution Order | Ortho < Meta < Para | Ortho < Meta < Para |
| Mechanism | Pure Hydrophobicity | Hydrophobicity + |
| Selectivity ( | 1.1 - 1.2 | 1.3 - 1.5 (Superior) |
| Resolution ( | ~2.5 | > 4.0 |
| Notes | Ortho elutes earliest due to steric "bulk" reducing surface contact. | Stronger retention of planar para isomer enhances separation. |
Expert Insight: The ortho-methyl group twists the phenyl ring out of plane relative to the alkyl chain. On a Phenyl-Hexyl column, the para-isomer can lay flat against the stationary phase phenyl ring (
Part 2: Chiral Separation (Enantiomers)
Direct separation of the underivatized amino acid is preferred to avoid kinetic resolution errors during derivatization.
Primary Method: Crown Ether Stationary Phase[2]
-
Column: Crownpak CR-I(+) (Daicel) or equivalent (USP L40).
-
Mechanism: The chiral crown ether forms a host-guest inclusion complex with the primary ammonium group (
). The spatial arrangement of the 2-methylphenyl group determines the stability of this complex.
Experimental Protocol A (Crown Ether)
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).
-
Why? The amine must be fully protonated (
) to bind to the crown ether.
-
-
Temperature: Lower temperatures (
) typically increase resolution by stabilizing the complex. -
Detection: UV at 210 nm (Carboxyl/Phenyl absorption).
Alternative Method: Zwitterionic Phase
-
Column: Chirobiotic T (Astec/Supelco) - Teicoplanin based.[2][3]
-
Mechanism: Hydrogen bonding and steric repulsion in a specific "pocket" of the glycopeptide.
Comparative Data: Chiral Selectivity
| Feature | Crownpak CR-I(+) | Chirobiotic T |
| Elution Order | L-Isomer (1st) / D-Isomer (2nd) | Variable (Often D < L) |
| Typical | 1.5 - 2.0 | 1.1 - 1.3 |
| Run Time | Fast (< 15 min) | Medium (15-25 min) |
| Solubility | Requires Aqueous Acid | Compatible with MeOH/Water |
| Recommendation | Primary Choice for analytical purity. | Secondary Choice if MS-compatibility is required (avoid |
Note on Elution Order: On Crownpak CR(+), the D-enantiomer of amino acids is typically more strongly retained than the L-enantiomer because the spatial configuration of the D-isomer allows for a tighter inclusion complex with the chiral crown ether moiety.
Detailed Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess (Crownpak Method)
This protocol is self-validating; the appearance of a single peak for the racemate indicates method failure (e.g., pH too high).
Reagents:
-
Perchloric acid (70%, HPLC Grade).
-
Methanol (HPLC Grade).
-
Reference Standard: Racemic 2-Amino-5-(2-methylphenyl)pentanoic acid.
Instrument Parameters:
-
System: HPLC with UV Detector (Diode Array preferred).
-
Column: Crownpak CR-I(+) (
). -
Mobile Phase: pH 1.5
(aq). (Prepare by adding of to water). -
Flow Rate:
. -
Temperature:
. -
Wavelength:
(primary), (secondary).
Step-by-Step:
-
Equilibration: Flush column with mobile phase for 30 mins. Baseline must be flat.
-
Standard Injection: Inject
of the racemic standard ( in mobile phase). -
Verification: Confirm separation of L (Peak 1) and D (Peak 2) with resolution
. -
Sample Injection: Inject the test sample. Calculate %EE using area normalization.
Protocol 2: Regioisomer Purity Check (Phenyl-Hexyl Method)
Instrument Parameters:
-
Column: XSelect CSH Phenyl-Hexyl (
) or equivalent. -
Mobile Phase A:
Formic Acid in Water.[4] -
Mobile Phase B:
Formic Acid in Acetonitrile.[4] -
Gradient:
-
0 min: 10% B
-
15 min: 50% B
-
20 min: 90% B
-
-
Flow Rate:
. -
Temperature:
.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Co-elution of Enantiomers (Chiral) | pH is too high (> 2.0). The amine is not fully protonated, preventing complexation with the Crown Ether. | Lower pH to 1.5 using Perchloric Acid. Do not use buffers that compete for the crown ether (e.g., |
| Broad Peaks (Achiral) | "Ortho Effect" causing slow mass transfer or secondary silanol interactions. | Increase column temperature to |
| Retention Time Drift | Temperature fluctuations affecting the inclusion complex stability. | Use a thermostatted column compartment.[4] Crown ether columns are highly temperature-sensitive. |
References
-
Daicel Corporation. (2023). Instruction Manual for CROWNPAK CR-I(+). Daicel Chiral Technologies. Link
-
Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A. Link
-
Sigma-Aldrich (Supelco). (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on CHIROBIOTIC T. Technical Report. Link
-
Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Chapter on Chiral Separations). Link
-
AChemBlock. (2024). Product Data: Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid (CAS 2349926-38-9).[1] Link
Sources
- 1. Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid 95% | CAS: 2349926-38-9 | AChemBlock [achemblock.com]
- 2. High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Elucidation of 2-Amino-5-(2-methylphenyl)pentanoic Acid: A Multi-Technique Approach
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the precise three-dimensional structure of a molecule is paramount. It dictates function, interaction, and ultimately, therapeutic potential. This guide provides a comparative analysis of methodologies for determining the structure of 2-Amino-5-(2-methylphenyl)pentanoic acid, a non-proteinogenic amino acid of interest. As of the time of this writing, a public crystal structure for this specific molecule has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). Therefore, this document serves as both a practical guide to obtaining such data and a comparative analysis of alternative and complementary techniques.
We will navigate the established principles of single-crystal X-ray crystallography, juxtaposed with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their structural elucidation workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's solid-state conformation. The resulting electron density map offers a definitive view of bond lengths, angles, and stereochemistry. While no public data exists for our target molecule, we will use the closely related structure of para-methyl-L-phenylalanine as a case study to illustrate the power of this technique[1].
Hypothetical Experimental Workflow for 2-Amino-5-(2-methylphenyl)pentanoic Acid
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding precision and an understanding of the molecule's physicochemical properties.
Figure 1: A generalized workflow for single-crystal X-ray crystallography of a small molecule.
Experimental Protocol:
-
Material Synthesis and Purification:
-
Synthesize 2-Amino-5-(2-methylphenyl)pentanoic acid using established organic chemistry routes.
-
Purify the compound to >98% purity, as impurities can significantly hinder crystallization. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment.
-
-
Crystallization Screening:
-
Employ a variety of crystallization techniques, including slow evaporation, vapor diffusion (hanging and sitting drop), and cooling crystallization.
-
Screen a wide range of solvents and solvent mixtures. Given the amphiphilic nature of amino acids, solvents of varying polarity should be tested.
-
The rationale behind screening is to explore a broad phase space to identify conditions where the molecule will favorably pack into a well-ordered crystal lattice.
-
-
Optimization of Crystal Growth:
-
Once initial microcrystals ("hits") are identified, systematically vary the conditions (e.g., temperature, precipitant concentration) to grow larger, single crystals suitable for diffraction.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a modern diffractometer, typically with a copper or molybdenum X-ray source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods, which are highly effective for small molecules.
-
Build an initial molecular model and refine it against the experimental data. This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validate the final structure using established metrics and deposit the data in a public repository like the Cambridge Crystallographic Data Centre (CCDC)[2][3].
-
Comparative Data from a Structural Analog: para-methyl-L-phenylalanine
The crystal structure of para-methyl-L-phenylalanine reveals key structural features that we might anticipate in our target molecule[1].
| Parameter | para-methyl-L-phenylalanine (100 K)[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 5.86 Å, b = 7.89 Å, c = 9.85 Å, β = 98.7° |
| Z' (Molecules in Asymmetric Unit) | 1 |
| Key Structural Features | Zwitterionic form, specific hydrogen bonding network, defined conformation of the side chain. |
This data provides a benchmark for what to expect from a successful crystallographic study of 2-Amino-5-(2-methylphenyl)pentanoic acid. The crystal packing will likely be dominated by hydrogen bonds between the amino and carboxylate groups, forming a zwitterionic state. The conformation of the pentanoic acid chain and the orientation of the methylphenyl group will be definitively established.
Alternative and Complementary Techniques
While X-ray crystallography is the definitive method for solid-state structure, it is not always feasible or may not provide a complete picture of the molecule's behavior in other environments, such as in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[4] It provides information about the chemical environment of each atom and their connectivity.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
1D NMR Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to identify the different proton environments.
-
Acquire a ¹³C NMR spectrum to identify the carbon backbone.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the molecule's conformation in solution.
-
Figure 2: Workflow for structural elucidation using NMR spectroscopy.
Computational Modeling
In the absence of experimental data, or as a complementary tool, computational chemistry can predict the likely conformations of a molecule.[5][6]
Computational Workflow:
-
Initial Structure Generation: Build a 2D representation of 2-Amino-5-(2-methylphenyl)pentanoic acid and convert it to a 3D structure.
-
Conformational Search: Employ methods like systematic or stochastic searches to explore the rotational freedom of the molecule's single bonds and identify low-energy conformations.[7]
-
Quantum Mechanical Calculations: Use methods like Density Functional Theory (DFT) to optimize the geometry and calculate the relative energies of the identified conformers. This can provide a prediction of the most stable conformation in the gas phase or with the inclusion of a solvent model.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information Obtained | Precise 3D structure in the solid state, bond lengths, angles, packing | Covalent structure, solution conformation, dynamic processes | Predicted low-energy conformations, electronic properties |
| Resolution | Atomic | Can be atomic for small molecules | Dependent on the level of theory |
| Key Advantage | Unambiguous and high-resolution structural determination. | Provides information on the molecule's structure and dynamics in solution, which is often more biologically relevant. | No experimental sample required, can explore a wide range of conformations.[5][6] |
| Key Limitation | Requires well-diffracting single crystals, which can be difficult to obtain. The solid-state structure may not be the same as the solution or biologically active conformation. | Structure determination can be complex for larger or highly flexible molecules. Provides an average structure in solution. | Accuracy is dependent on the computational method used and may not perfectly reflect reality. Requires experimental validation. |
Conclusion
The structural elucidation of a novel compound like 2-Amino-5-(2-methylphenyl)pentanoic acid is best approached with a combination of techniques. While single-crystal X-ray crystallography remains the gold standard for obtaining a definitive, high-resolution solid-state structure, its success is contingent on the ability to grow suitable crystals. NMR spectroscopy offers a powerful alternative for determining the covalent structure and conformational preferences in solution, which may be more relevant to the molecule's function in a biological context. Computational modeling serves as an invaluable tool for predicting structure in the absence of experimental data and for rationalizing experimental findings.
For researchers in drug development, a comprehensive understanding derived from these complementary techniques will provide the most robust foundation for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
References
-
Riniker, S., & Landrum, G. A. (2015). Better Informed Distance Geometry: Using What We Know To Improve Conformer Generation. Journal of Chemical Information and Modeling, 55(12), 2562–2574. Available at: [Link]
-
Mendenhall, J., Brown, B. P., Kothiwale, S., & Meiler, J. (2020). BCL::Conf: Improved Open-Source Knowledge-Based Conformation Sampling Using the Crystallography Open Database. Journal of Chemical Information and Modeling, 60(12), 6432–6442. Available at: [Link]
- D. E. Clark, editor. Evolutionary algorithms in molecular design. Wiley-VCH; 2000.
-
de Gelder, R., Hageman, J., & van der Meijden, M. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 17(12), 6408–6414. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Search Structures. Available at: [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
-
Ihlefeldt, F. S., Pettersen, F. B., von Bonin, A., Zawadzka, M., & Görbitz, C. H. (2014). The polymorphs of L-phenylalanine. Angewandte Chemie International Edition, 53(49), 13600-13604. Available at: [Link]
-
Blinov, K. A., Smurnyy, Y. D., Elyashberg, M. E., & Williams, A. J. (2018). Structure elucidation of small molecules by NMR spectroscopy. Russian Chemical Reviews, 87(11), 1089. Available at: [Link]
-
PubChem. 2-Amino-5-phenylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 4. people.bu.edu [people.bu.edu]
- 5. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 6. Small Molecule Conformation Generator – Meiler Lab [meilerlab.org]
- 7. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Validating the Purity of 2-Amino-5-(2-methylphenyl)pentanoic acid via LC-MS
Introduction: The Analytical Imperative for Novel Amino Acid Purity
In the landscape of modern drug discovery, non-proteinogenic amino acids like 2-Amino-5-(2-methylphenyl)pentanoic acid are invaluable chiral building blocks for synthesizing novel peptidomimetics and small molecule therapeutics.[1] Their unique side chains can confer improved potency, metabolic stability, and pharmacokinetic properties. However, the synthetic routes to these complex molecules can introduce a variety of impurities, including diastereomers, constitutional isomers, residual starting materials, and by-products. These impurities can compromise the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Therefore, a robust, sensitive, and selective analytical method for purity validation is not merely a quality control checkpoint; it is a cornerstone of successful drug development. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this task due to its unparalleled ability to separate complex mixtures and provide definitive mass-based identification of the target compound and its potential impurities.[2][3]
This guide provides an in-depth comparison and experimental framework for validating the purity of a newly synthesized batch of 2-Amino-5-(2-methylphenyl)pentanoic acid against a certified reference material (CRM). We will delve into the causality behind our methodological choices, present a self-validating experimental protocol, and interpret the resulting data, adhering to the rigorous standards expected in pharmaceutical research.
The Strategic Choice: Why Reversed-Phase LC-MS/MS?
For an analyte like 2-Amino-5-(2-methylphenyl)pentanoic acid, which possesses both polar (amino and carboxyl) and non-polar (methylphenyl) moieties, several chromatographic strategies could be considered. While Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for highly polar compounds, a Reversed-Phase (RP) approach offers a more robust and often superior starting point for this specific molecule.
Causality Behind the Choice:
-
Analyte Structure: The presence of the phenyl and pentanoic alkyl chain provides sufficient hydrophobicity for effective retention on a C18 stationary phase.
-
Method Robustness: RP-LC methods are notoriously robust and reproducible, a critical factor for methods intended for routine quality control.
-
Mass Spectrometry Compatibility: The use of volatile mobile phase modifiers like formic acid, which are standard in RP-LC, is ideal for promoting efficient protonation and ionization in the Electrospray Ionization (ESI) source, a prerequisite for sensitive MS detection.[4]
We will employ tandem mass spectrometry (MS/MS) for its definitive confirmatory power. By selecting the parent ion and inducing fragmentation, we generate a characteristic "fingerprint" spectrum that can confirm identity and resolve the analyte from co-eluting, isobaric impurities (compounds with the same mass but different structures).[5][6]
Experimental Design: A Comparative Purity Assessment
Our study is designed to objectively compare the purity profile of an "In-house Synthesized Batch" against a "Certified Reference Material." This head-to-head comparison is the most direct way to validate the success of the synthesis and purification process.
The overall experimental workflow is illustrated below. This self-validating system ensures that any peaks observed in the in-house sample that are absent in the reference material are flagged as potential impurities for further investigation.
Caption: Overall workflow for the comparative purity validation.
Detailed Experimental Protocols
The following protocols are designed to be a robust starting point. As per the International Council for Harmonisation (ICH) guidelines, method validation is essential to prove fitness for purpose.[7][8][9]
Materials & Reagents
-
Certified Reference Material (CRM): 2-Amino-5-(2-methylphenyl)pentanoic acid, >99.5% purity.
-
In-house Synthesized Batch: The material to be tested.
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Mobile Phase Additive: LC-MS grade Formic Acid (FA).
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of the CRM and the in-house batch into separate 10 mL volumetric flasks using a 50:50 ACN:Water diluent.
-
Working Solutions (10 µg/mL): Perform a 1:100 dilution of each stock solution with the same 50:50 ACN:Water diluent to create the working solutions for injection.
-
Blank: Use the 50:50 ACN:Water diluent as a blank to assess system cleanliness.
LC-MS/MS Method Parameters
Rationale for Parameter Selection:
-
Gradient Elution: A gradient from low to high organic content is necessary to first elute any polar impurities and then the main analyte, followed by any more hydrophobic by-products.
-
Flow Rate: A flow rate of 0.3 mL/min is well-suited for a 2.1 mm ID column, ensuring sharp peaks and efficient ionization.
-
ESI Positive Mode: The basic amino group is readily protonated ([M+H]+) in the acidic mobile phase, making positive ion mode the logical choice for high sensitivity.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) provides excellent specificity and sensitivity. We monitor the transition from the parent ion to a specific, stable fragment ion.
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition (Main) | Q1: 208.13 m/z ([M+H]+) -> Q3: 191.10 m/z ([M+H - NH3]+) |
| MRM Transition (Confirm) | Q1: 208.13 m/z ([M+H]+) -> Q3: 144.08 m/z (Side chain cleavage) |
| Collision Energy (CE) | Optimized for each transition (e.g., 15 eV for 191.10 m/z, 25 eV for 144.08 m/z) |
Data Analysis and Interpretation
The core of this analysis lies in the direct comparison of chromatograms. The LC system separates components based on their physicochemical properties, while the MS provides mass-based detection.
Caption: Logical flow from chromatographic separation to MS/MS detection.
Identifying Potential Impurities
A common impurity in syntheses involving catalytic hydrogenation is the presence of unreacted starting material.[10] For instance, if the synthesis of 2-Amino-5-(2-methylphenyl)pentanoic acid started from a precursor with a double bond in the pentanoic chain, this precursor would have a mass two Daltons lower (M+H = 206.11) and likely elute slightly earlier than the main compound.
Other potential impurities include:
-
Isomers: Positional isomers (e.g., 3-methylphenyl or 4-methylphenyl) would have the same mass (isobaric) but should be chromatographically separated.
-
Stereoisomers: Diastereomers may be separated on a standard C18 column. However, enantiomers will co-elute. Complete chiral purity assessment requires a dedicated chiral LC method, which is a critical orthogonal technique for this class of compounds.[11][12]
-
Process-Related Impurities: Reagents, catalysts, or by-products from side reactions. These will have different masses and retention times.
Comparative Data Table
The results can be summarized in a table for clear comparison. Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.
| Analyte / Impurity | Expected m/z ([M+H]+) | Retention Time (min) | Peak Area (CRM) | Peak Area (In-house) |
| 2-Amino-5-(2-methylphenyl)pentanoic acid | 208.13 | 5.82 | 1,854,300 | 1,798,500 |
| Impurity A (Precursor) | 206.11 | 5.45 | Not Detected | 12,560 |
| Impurity B (Unknown) | 224.12 | 6.91 | Not Detected | 8,910 |
| Total Area | --- | --- | 1,854,300 | 1,819,970 |
| Calculated Purity (%) | --- | --- | >99.9% | 98.82% |
Advanced Insights: Confirming Impurity Identity via MS/MS
When an unknown impurity is detected, MS/MS fragmentation is crucial for structural elucidation. By analyzing the fragmentation pattern of the main compound, we can predict the patterns of related impurities. The primary fragmentation pathways for amino acids often involve neutral losses of ammonia (NH3) or water (H2O) and cleavages within the side chain.[13][14][15][16]
Caption: Plausible MS/MS fragmentation pathway for the target analyte.
If "Impurity A" (m/z 206.11) is indeed the unsaturated precursor, we would expect it to also lose ammonia, resulting in a fragment at m/z 189.08. Observing this specific transition would provide strong evidence for its identity, guiding subsequent purification efforts.
Conclusion
This guide outlines a comprehensive and scientifically grounded LC-MS/MS methodology for validating the purity of 2-Amino-5-(2-methylphenyl)pentanoic acid. By employing a direct comparison against a certified reference standard, the protocol is inherently self-validating. The detailed explanation of the rationale behind each step—from the choice of chromatographic mode to the interpretation of MS/MS fragmentation data—provides the necessary framework for researchers to not only execute the analysis but also to understand and troubleshoot it.
Ultimately, the successful implementation of such a robust analytical strategy is fundamental to ensuring the quality and safety of novel therapeutics, enabling confident progression through the drug development pipeline. For complete characterization, this achiral method should be complemented with an orthogonal chiral LC method to ensure enantiomeric purity.
References
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, Humana Press. [Link]
-
Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. Methods in Molecular Biology, Humana Press. [Link]
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Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]
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Development of Two-Dimensional LC-MS/MS Methods for Highly-Selective Analysis of Chiral Amino Acids. Journal of the Mass Spectrometry Society of Japan. [Link]
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Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry, ACS Publications. [Link]
-
A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, RSC Publishing. [Link]
-
Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry. Diva-Portal.org. [Link]
-
Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]
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Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, PMC. [Link]
-
Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: Comparative study between two sources and interfaces. ResearchGate. [Link]
-
Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Chemistry of peptide fragmentation Molecular structures by ion spectroscopy. Radboud Repository. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA). [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, PMC. [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Analytical and Bioanalytical Chemistry, PMC. [Link]
-
Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
-
Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. McGill University Thesis. [Link]
-
L-2-Amino-5-phenyl-pentanoic acid. PubChem. [Link]
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IR spectroscopy benchmarks for 2-Amino-5-(2-methylphenyl)pentanoic acid
A Comprehensive Guide to Infrared Spectroscopy Benchmarks for 2-Amino-5-(2-methylphenyl)pentanoic Acid
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a detailed framework for establishing infrared (IR) spectroscopy benchmarks for the non-proteinogenic amino acid, 2-Amino-5-(2-methylphenyl)pentanoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a comprehensive manual, outlining the necessary experimental protocols and theoretical calculations required to generate and interpret its IR spectrum. By leveraging established principles of vibrational spectroscopy and drawing comparisons with structurally analogous amino acids, researchers can confidently characterize this compound and understand its unique spectral features.
The structural complexity of 2-Amino-5-(2-methylphenyl)pentanoic acid, featuring a chiral center, an amino group, a carboxylic acid, and an aromatic side chain, gives rise to a rich and informative infrared spectrum. This guide will detail the expected vibrational modes, their theoretical underpinnings, and the practical steps to obtain high-quality experimental data. Furthermore, we will explore how computational chemistry can be a powerful predictive tool to complement and validate experimental findings.
Theoretical Framework: Predicting the Vibrational Landscape
Before embarking on experimental work, it is invaluable to predict the expected IR spectrum through computational methods. Density Functional Theory (DFT) calculations are a robust tool for this purpose, providing insights into the vibrational modes and their corresponding frequencies.[1][2]
Computational Protocol
A recommended approach involves geometry optimization followed by frequency calculations using a functional such as B3LYP with a basis set like 6-31++G(d,p).[3] It is crucial to consider that in the solid state, amino acids typically exist as zwitterions (NH3+, COO-), while in the gas phase or in non-polar solvents, they are in their neutral form (NH2, COOH).[1] Both forms should be modeled to understand the potential spectral shifts.
Diagram: Computational Workflow for Theoretical IR Spectrum Generation
Caption: Workflow for generating a theoretical IR spectrum.
Predicted Vibrational Modes
Based on the structure of 2-Amino-5-(2-methylphenyl)pentanoic acid and literature on similar molecules, the following table outlines the expected key vibrational modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Amino Group (NH₂) | N-H stretching | 3400-3200 | Two bands are expected for the asymmetric and symmetric stretches. In the zwitterionic form (NH₃⁺), this region will be broader and shifted to lower wavenumbers (3200-2800 cm⁻¹).[4][5] |
| Carboxyl Group (COOH) | O-H stretching | 3300-2500 | A very broad band due to hydrogen bonding. |
| C=O stretching | 1760-1690 | A strong, sharp peak. In the zwitterionic form (COO⁻), this is replaced by asymmetric and symmetric stretching bands around 1600-1550 cm⁻¹ and 1420-1380 cm⁻¹, respectively.[2] | |
| Aromatic Ring | C-H stretching | 3100-3000 | |
| C=C stretching | 1600-1450 | A series of bands, some of which may overlap with the COO⁻ asymmetric stretch. | |
| C-H out-of-plane bending | 900-675 | The pattern of these bands can indicate the substitution pattern on the aromatic ring. | |
| Alkyl Chain | C-H stretching | 2960-2850 | Asymmetric and symmetric stretches of CH₂ and CH₃ groups. |
| C-H bending | 1470-1370 | Scissoring and bending vibrations. |
Experimental Verification: Acquiring High-Quality FTIR Spectra
The choice of sample preparation technique is critical for obtaining a reliable IR spectrum and can significantly influence the results.[6] For solid samples like amino acids, the KBr pellet method is a common and effective choice.[7][8]
Experimental Protocol: KBr Pellet Preparation
-
Sample Purity: Ensure the 2-Amino-5-(2-methylphenyl)pentanoic acid sample is of high purity (>95%) to avoid interference from impurities.
-
Grinding: Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture should be ground to a fine, uniform powder to minimize scattering of the IR radiation.[7]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty spectrometer should be recorded prior to sample analysis.
Diagram: Experimental Workflow for FTIR Spectrum Acquisition
Caption: Workflow for acquiring an experimental FTIR spectrum.
Benchmarking and Comparative Analysis
A robust benchmark for the IR spectrum of 2-Amino-5-(2-methylphenyl)pentanoic acid is achieved by comparing the experimental data with both the theoretical predictions and the spectra of structurally related molecules.
Comparison with Theoretical Spectra
The calculated vibrational frequencies from DFT are often systematically higher than the experimental values due to the harmonic approximation. Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies for better agreement with the experimental spectrum.[1][4] The comparison should focus on the positions, relative intensities, and shapes of the absorption bands.
Comparison with Structurally Similar Amino Acids
Phenylalanine is a natural amino acid that also contains a phenyl group. Comparing the spectrum of 2-Amino-5-(2-methylphenyl)pentanoic acid with that of phenylalanine will help in assigning the vibrational modes associated with the aromatic ring.[3] The key difference will be the longer alkyl chain in the target molecule, which will introduce additional C-H stretching and bending vibrations.
Norvaline is an amino acid with a straight five-carbon chain. A comparison with norvaline will aid in identifying the characteristic vibrations of the pentanoic acid backbone of the target molecule.
The following table provides a template for a comparative analysis of the key vibrational modes.
| Vibrational Mode | 2-Amino-5-(2-methylphenyl)pentanoic acid (Experimental) | 2-Amino-5-(2-methylphenyl)pentanoic acid (Theoretical) | Phenylalanine (Literature) | Norvaline (Literature) |
| N-H stretch | ~3300-2800 cm⁻¹ | ~3300-2800 cm⁻¹ | ||
| C=O stretch (COO⁻ asym.) | ~1580 cm⁻¹ | ~1580 cm⁻¹ | ||
| C=O stretch (COO⁻ sym.) | ~1410 cm⁻¹ | ~1410 cm⁻¹ | ||
| Aromatic C=C stretch | ~1600-1450 cm⁻¹ | N/A | ||
| Alkyl C-H stretch | ~2930-2850 cm⁻¹ | ~2960-2870 cm⁻¹ |
Conclusion
This guide provides a comprehensive framework for the characterization of 2-Amino-5-(2-methylphenyl)pentanoic acid using infrared spectroscopy. By combining theoretical calculations with meticulous experimental work and comparative analysis, researchers can establish a reliable spectroscopic benchmark for this molecule. This information is crucial for quality control, structural elucidation, and understanding the molecular interactions of this compound in various applications, including drug development. The methodologies outlined herein are designed to ensure scientific rigor and produce trustworthy and reproducible results.
References
- Verma, A., & Srivastava, V. (2013). EXPERIMENTAL AND THEORETICAL INFRA-RED SPECTRAL STUDY OF AMINO ACID ALANINE.
-
Grdadolnik, J., Grdadolnik, S., & Hadži, D. (2010). Vibrational Analysis of Amino Acids and Short Peptides in Hydrated Media. VIII. Amino Acids with Aromatic Side Chains: l-Phenylalanine, l-Tyrosine, and l-Tryptophan. The Journal of Physical Chemistry B, 114(45), 14456–14467. [Link]
-
Oomens, J., Polfer, N., & von Helden, G. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society, 131(12), 4314–4323. [Link]
-
Poline, M., Chin, W., & Clavaguéra, C. (2021). Vibrational Spectroscopy of Homo- and Heterochiral Amino Acid Dimers: Conformational Landscapes. Molecules, 26(24), 7659. [Link]
-
Matei, A., Pienpinijtham, P., & Peeters, Z. (2018). Far-infrared spectroscopy of proteinogenic and other less common amino acids. Monthly Notices of the Royal Astronomical Society, 478(2), 2675–2685. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Daidone, I., Amadei, A., & Aschi, M. (2012). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 14(33), 11636-11644. [Link]
- Wolpert, M., & Hellwig, P. (2016). Infrared Spectroscopy of Amino Acid Side Chains.
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Lee, S., & Head-Gordon, T. (2022). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B, 126(49), 10313–10323. [Link]
-
Goormaghtigh, E., & Ruysschaert, J. M. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Scientific Reports, 11(1), 3244. [Link]
- Feairheller, W. R., & Miller, J. T. (1970). INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES.
-
Goormaghtigh, E., & Ruysschaert, J. M. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. ResearchGate. [Link]
-
Zhang, H., & Liu, D. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. STAR Protocols, 4(4), 102713. [Link]
-
Rocky Mountain Laboratories. (2026, February 3). How Sample Preparation Can Change FTIR Interpretation. Retrieved from [Link]
-
Ishii, K., & Tahara, T. (2015). Vibrational dynamics of azide-derivatized amino acids studied by nonlinear infrared spectroscopy. The Journal of Chemical Physics, 142(14), 144502. [Link]
- Ali, M. A. (2013). Experimental and Computational Vibration Study of Amino Acids. Semantic Scholar.
-
Silva, M. A. P., & Freire, P. T. C. (2004). Polarized Raman Spectra and Infrared Analysis of Vibrational Modes in L-Threonine Crystals. Brazilian Journal of Physics, 34(2B), 615-619. [Link]
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Mastering the Chiral Separation of 2-Amino-5-(2-methylphenyl)pentanoic Acid: A Strategic Comparison Guide
Executive Summary
The enantioseparation of 2-Amino-5-(2-methylphenyl)pentanoic acid —a non-standard amino acid often used as a hydrophobic pharmacophore in peptide synthesis—presents a unique challenge due to its amphiphilic nature. The molecule features a polar zwitterionic "head" and a hydrophobic o-tolyl "tail."[1]
This guide objectively compares the three dominant methodologies for resolving this scaffold:
-
Immobilized Polysaccharide CSPs (The Gold Standard for Protected Forms): Best for Fmoc/Boc-protected intermediates.[1]
-
Crown Ether CSPs (The Specialist for Free Amino Acids): Best for the underivatized zwitterion.[1]
-
Pre-column Derivatization (The High-Sensitivity Alternative): Best for trace analysis in biological matrices.[1]
Our Verdict: For synthetic purity assessment and preparative isolation, Immobilized Amylose-based CSPs (e.g., CHIRALPAK IA/IE) offer the highest versatility and solvent compatibility.[2] For direct analysis of the free amino acid without derivatization, Crown Ether columns (e.g., CROWNPAK CR-I(+)) are the superior, self-validating choice.[2]
Chemical Context & Separation Challenge
The target molecule, 2-Amino-5-(2-methylphenyl)pentanoic acid , possesses a chiral center at the
The Critical Decision Matrix
Your choice of method depends entirely on the state of your molecule (Free vs. Protected).
Figure 1: Strategic decision tree for selecting the optimal chiral separation pathway.
Method A: Immobilized Polysaccharide CSPs (Recommended for Protected Forms)
When synthesizing this amino acid, it is most often handled as an Fmoc- or Boc- protected intermediate (e.g., Fmoc-2-amino-5-(2-methylphenyl)pentanoic acid).[2] In this state, the zwitterionic character is masked, making polysaccharide columns the most robust choice.[2]
The Product: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA)
Unlike older "coated" phases (like AD-H or OD-H), immobilized phases allow the use of "forbidden" solvents like dichloromethane (DCM) and tetrahydrofuran (THF), which are often necessary to dissolve hydrophobic Fmoc-amino acids.[2]
Mechanism of Action
The separation relies on a "three-point interaction" model:
-
Hydrogen Bonding: Between the analyte's amide/carbamate groups and the CSP's carbamate linkage.[1]
-
-
Stacking: Between the o-tolyl ring of the analyte and the phenyl groups of the CSP.[1] -
Steric Inclusion: The analyte fits into the chiral grooves of the amylose helix.[1]
Experimental Protocol (Optimized)
-
Column: CHIRALPAK IA or CHIRALPAK IE (
, ).[2] -
Mobile Phase:
-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v).-
Note: The TFA is critical to suppress the ionization of the free carboxylic acid, sharpening the peaks.[2]
-
-
Flow Rate:
. -
Temperature:
. -
Detection: UV at
(targeting the phenyl ring).
Performance Comparison: Immobilized vs. Coated[1]
| Feature | Immobilized (IA/IC) | Coated (AD/OD) | Why Immobilized Wins |
| Solvent Tolerance | High (DCM, THF, EtOAc) | Low (Alcohols/Alkanes only) | Crucial for solubility of Fmoc-derivatives. |
| Column Life | Extended (Robust bonding) | Moderate (Stripping risk) | Lower long-term cost for process labs. |
| Selectivity ( | High ( | High ( | Comparable selectivity, but IA offers more mobile phase options to tune |
| Baselines | Stable | Can drift with aggressive modifiers | Better integration for impurity quantification.[1] |
Method B: Crown Ether CSPs (Recommended for Free Amino Acids)
For the free zwitterionic form (2-Amino-5-(2-methylphenyl)pentanoic acid), standard polysaccharide columns often fail due to poor solubility and peak tailing. Here, Crown Ether technology is the self-validating standard.[2][1]
The Product: CROWNPAK CR-I(+)
This column utilizes a chiral crown ether (18-crown-6 derivative) that specifically complexes with primary ammonium ions (
Mechanism of Action
The mechanism is highly specific to
Figure 2: Mechanism of chiral recognition on Crown Ether phases.
Experimental Protocol
-
Column: CROWNPAK CR-I(+) (
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[2] -
Mobile Phase: Perchloric Acid (
) aqueous solution (pH to ).-
Why Perchloric Acid? It is transparent in UV and provides the necessary counter-ions for the ammonium complex.[1]
-
Organic Modifier: Methanol (
– ) can be added to reduce retention of the hydrophobic o-tolyl tail.
-
-
Temperature: Lower temperatures (
– ) often improve resolution ( ) by stabilizing the inclusion complex. -
Detection: UV at
(COOH group) or (Aromatic ring).
Data Profile (Representative)
-
Elution Order: typically D- before L- (depending on specific crown configuration).
-
Resolution (
): Typically for -amino acids with bulky side chains. -
Limit of Quantitation:
of the minor enantiomer.[1]
Method C: Pre-column Derivatization (Alternative for Biological Matrices)
If you lack a chiral column or need to detect femtomole levels in plasma, Marfey's Reagent (FDAA) is the industry standard alternative.
-
Protocol: React sample with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).
-
Separation: The resulting diastereomers are separated on a standard achiral C18 column .[1]
-
Pros: Extremely high sensitivity; uses standard equipment.[1]
-
Cons: Kinetic resolution issues (reaction rates may differ between enantiomers); destroys the original sample.[1]
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity, every method must be self-validating.[2][1] Use these checks:
-
Peak Reversal Test (Polysaccharide): If using CHIRALPAK IA, switch to CHIRALPAK IB (or AD to OD). The elution order often reverses, confirming that the separation is chiral and not an artifact of achiral impurities.[2]
-
Temperature Effect (Crown Ether): If resolution is poor on CROWNPAK, lower the temperature . If
increases as decreases, the mechanism is enthalpy-driven (typical for inclusion complexes), validating the method.[2] -
Racemic Spiking: Always spike your pure enantiomer sample with the racemate to prove the impurity peak is indeed the enantiomer and not a process impurity.[1]
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK IA, IB, IC, ID, IE, IF.[Link]
-
Hyun, M. H. (2016).[1] Crown Ether-Based Chiral Stationary Phases for HPLC. Journal of Separation Science.[1] [Link]
-
Bhushan, R., & Martens, J. (2010).[2] Amino Acids: Chromatographic Separation and Enantioseparation. Hrc-journal of High Resolution Chromatography.[1] [Link]
-
Phenomenex. Chiral HPLC Applications Guide: Lux Polysaccharide Phases.[Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-5-(2-methylphenyl)pentanoic acid
Executive Summary & Hazard Context
2-Amino-5-(2-methylphenyl)pentanoic acid is a non-standard amino acid derivative, primarily utilized as a chiral building block in peptide mimetics and pharmaceutical drug design. Unlike commodity solvents, specific toxicological data (LD50, mutagenicity) for this specific isomer is often limited in public literature.
The Safety Imperative: As a Senior Application Scientist, I advise handling this compound using Control Band 2/3 (Potentially Bioactive/Irritant) protocols. Due to its structural similarity to biologically active peptides, we must assume potential bioavailability and sensitization risks until proven otherwise. The primary risks are inhalation of fine particulates during weighing and dermal absorption in solution.
Predicted Hazard Profile (Structure-Activity Relationship)
-
Signal Word: WARNING
-
Likely GHS Classifications:
-
Physical State: White to off-white powder (High static potential).
PPE Decision Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the scale and physical state of the operation.
| Operation Scale | Physical State | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Analytical (<100 mg) | Solid / Solution | Fume Hood (Sash <18") | Nitrile (Single layer, 4 mil) | Safety Glasses w/ Side Shields | Standard Lab Coat |
| Preparative (100 mg - 10 g) | Solid (Weighing) | Fume Hood + N95 (if static prone) | Nitrile (Double gloving recommended) | Chemical Splash Goggles | Lab Coat + Tyvek Sleeves |
| Bulk (>10 g) | Solid (Transfer) | PAPR or P100 Respirator | Nitrile (Double) or Butyl Rubber | Chemical Splash Goggles | Tyvek Coveralls |
| Spill Cleanup | Any | P100 Half-Mask | Nitrile (Double) + Utility Gloves | Chemical Splash Goggles | Tyvek Coveralls + Booties |
PPE Selection Logic (Visualization)
The following decision tree illustrates the logical flow for selecting appropriate respiratory and dermal protection based on the activity.
Figure 1: Risk-based logic flow for selecting Personal Protective Equipment. Note that handling solids outside a fume hood triggers the highest respiratory protection requirement.
Operational Protocols
A. Weighing & Transfer (The Critical Step)
Why this matters: Amino acid derivatives are often electrostatic. The primary route of exposure is inhalation of airborne dust during transfer.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun or bar on the spatula and weigh boat before transfer.
-
Technique:
-
Place the receiving vessel inside the hood.
-
Open the source container only when inside the hood.
-
Self-Validating Step: If you see dust particles adhering to the outside of your gloves or the balance draft shield, your static control is insufficient. Stop, clean with a wet wipe, and re-ionize.
-
B. Solubilization
Why this matters: Once dissolved, the chemical can permeate gloves. If using DMSO or DMF (common for amino acids), the skin absorption rate increases significantly.
-
Glove Protocol:
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., orange).
-
Outer Layer: 4-5 mil Nitrile (Dark color, e.g., blue).
-
Visual Indicator: If the outer glove tears, the bright inner glove becomes visible immediately.
-
-
Change Frequency: Replace outer gloves immediately upon splash contact. Replace both pairs every 2 hours of continuous handling.
Emergency Response & Spill Management
Spill Response Workflow
In the event of a solid spill (>500 mg) outside the fume hood:
Figure 2: Step-by-step spill response emphasizing dust suppression (wet methods) over dry sweeping.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] Lift eyelids.[5] Do not rub (mechanical abrasion from crystals).
-
Skin Contact: Wash with soap and copious water.[3][4] Do not use ethanol/solvents (increases absorption).
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (suspect sensitization).
Disposal & Waste Management
Proper disposal prevents environmental contamination and downstream exposure.[5]
-
Solid Waste: Dispose of contaminated weigh boats, paper towels, and gloves in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."
-
Liquid Waste:
-
If dissolved in organic solvent: "Organic Waste - Halogenated" (if DCM used) or "Non-Halogenated" (if MeOH/Ethyl Acetate used).
-
Note: Do not mix with oxidizers (e.g., Nitric acid waste) as amino acids can react exothermically.
-
-
Container Disposal: Triple rinse empty containers with a suitable solvent before discarding or recycling glass.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid (Analogous Hazard Data). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R).
-
Fisher Scientific. (2021). Safety Data Sheet: Amino Acid Derivatives (General).
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
